The absolute configuration of Isosilybin B has been unambiguously determined through a combination of X-ray crystallography, comprehensive NMR analysis, and optical rotation data [1] [2]. It is one of the diastereoisomeric flavonolignans isolated from Silybum marianum (milk thistle).
The specific stereochemistry at its four chiral centers is as follows [1]:
RRSSTherefore, the full absolute configuration of this compound is 2R, 3R, 7'S, 8'S* [1]. The trans conformation of the protons on C-7' and C-8' is confirmed by a large coupling constant observed in its 1H NMR spectrum (J* = 8.1 Hz) [2]. The optical rotation for this compound is reported as [α]D -23.55° [2].
For comparison, the table below summarizes the absolute configurations of the core silymarin diastereomers:
| Compound | C-2 | C-3 | C-7' | C-8' |
|---|---|---|---|---|
| Silybin A [1] [2] | R | R | R | R |
| Silybin B [1] [3] | R | R | S | S |
| Isosilybin A [1] [2] | R | R | R | R |
| This compound [1] [2] | R | R | S | S |
The following diagram illustrates the core flavonolignan structure and highlights the specific stereochemistry of this compound.
Chemical structure of this compound showing its absolute configuration.
The determination of this compound's structure involves a multi-technique approach. Here are the detailed methodologies cited from the literature.
Gram-scale isolation of pure this compound diastereomers from milk thistle extract is achieved through a multi-step process [4]:
The following techniques are crucial for unambiguous stereochemical assignment [1] [2]:
trans-diaxial conformation between H-7' and H-8' [2].The specific stereochemistry of this compound is not just a structural detail; it is critically linked to its distinct and potent biological profile.
Recent research highlights that this compound exhibits superior and selective biological activity compared to other silymarin components [5] [6]. The 7'S, 8'S configuration is a key determinant for this.
| Biological Activity | Key Findings for this compound | Experimental Evidence |
|---|---|---|
| Anticancer & Cytotoxic | Greater cytotoxicity towards liver cancer cells (HepG2, Hepa 1-6) while being less toxic to non-tumor hepatocytes (AML12) compared to silibinin [5]. | Cell viability assays (MTT), cell cycle analysis (flow cytometry, PI staining) showing G1 arrest [5]. |
| Antifibrotic | More effectively reduces mRNA expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) and ALT levels in a TGF-β1-induced model of liver fibrosis in vitro [5]. | qRT-PCR analysis, ALT level measurement in cell culture medium [5]. |
| Prostate Cancer | Selectively induces apoptosis and causes G1 arrest in prostate cancer cells, a effect less pronounced in non-tumor cells [5] [6]. | Cell proliferation and apoptosis assays [6]. |
The following diagram illustrates the experimental workflow used to establish its anticancer and antifibrotic effects.
Key experimental workflow for evaluating this compound's anticancer and antifibrotic effects.
Accurately distinguishing this compound from its diastereomers requires advanced analytical methods.
A primary challenge in characterizing Isosilybin B is distinguishing it from its diastereomers, as they have nearly identical NMR spectra [1] [2]. The table below summarizes the key identification strategies based on the search results.
| Aspect | Characterization Data & Methodologies |
|---|---|
| General NMR Profile | ( ^1H ) and ( ^{13}C ) NMR spectra are highly similar to Silybin A and other isomers; differences in chemical shifts are minimal (< 0.01 ppm for ( ^1H ), < 0.06 ppm for ( ^{13}C )) [1]. |
| Primary Identification Method | Not NMR; primarily separated and identified using reversed-phase HPLC and capillary electrophoresis for baseline resolution from other flavonolignans [1] [3]. |
| Stereochemistry & Optical Properties | Key distinguishing feature is optical rotation. Reported specific rotation values are:
The following diagram illustrates the typical workflow for the separation and characterization of this compound, highlighting the central role of chromatography.
While full experimental details for NMR are not provided, the search results outline several key methodologies used in studies involving this compound.
Cell-Based Assays for Bioactivity: Common protocols include:
Scale-Up and Metabolite Synthesis:
Isosilybin B is a bioactive flavonolignan produced by the medicinal plant Silybum marianum (milk thistle), renowned for its selective anticancer properties and potent hepatoprotective effects. Unlike the more extensively studied silybin, this compound has demonstrated superior cytotoxicity profiles against cancer cells while exhibiting lower toxicity toward normal hepatocytes, making it a promising candidate for pharmaceutical development [1] [2]. This technical guide provides a comprehensive analysis of this compound biosynthesis, integrating recent advances in pathway elucidation, regulatory mechanisms, and experimental methodologies. The biosynthetic pathway proceeds through the oxidative coupling of the flavonoid taxifolin and the phenylpropanoid coniferyl alcohol, with specific peroxidase enzymes and dirigent-like proteins directing stereoselective formation toward this compound [3]. Understanding this pathway enables strategic optimization of this compound production through targeted metabolic engineering, elicitor strategies, and cultivation of high-yielding chemotypes, ultimately facilitating the development of next-generation flavonolignan-based therapeutics.
The biosynthesis of this compound in Silybum marianum fruits occurs through a specialized branch of the phenylpropanoid pathway, involving multiple enzymatic steps that convert primary metabolic precursors into complex flavonolignan structures.
Precursor Formation: The pathway begins with the conversion of L-phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), a gateway enzyme from primary to secondary metabolism [3]. Through successive reactions involving cinnamyl alcohol dehydrogenase (CAD), cinnamic acid is reduced to E-coniferyl alcohol. Simultaneously, the flavonoid precursor taxifolin is synthesized via a series of enzymes including chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), and flavone 3'-hydroxylase (F3'H) [3].
Oxidative Coupling: The central step in this compound formation involves the peroxidase-mediated coupling of E-coniferyl alcohol with taxifolin [3]. This stereospecific reaction is likely directed by dirigent-like proteins that determine the stereochemical outcome, favoring the formation of the B-type diastereomers (silybin B and this compound) over their A-type counterparts [4].
Metabolic Branching: Recent chemotaxonomic studies reveal that S. marianum populations exhibit natural variation in flavonolignan profiles, with distinct chemotypic patterns [4] [5]. This compound accumulation positively correlates with silydianin and isosilychristin content, suggesting shared biosynthetic intermediates or regulatory mechanisms for these compounds [5]. This correlation indicates the existence of separate metabolite pools for A-type and B-type diastereomers, with possible interconversions under specific enzymatic control [4].
The following diagram illustrates the complete biosynthetic pathway from primary metabolites to this compound:
Figure 1: Complete Biosynthetic Pathway of this compound in S. marianum. The diagram illustrates the enzymatic steps from L-phenylalanine to this compound, highlighting the oxidative coupling reaction and the B-type diastereomer metabolic pool. Regulatory factors including abscisic acid and fruit ripening processes are shown with dashed lines.
The proposed biosynthetic pathway for this compound is supported by multiple lines of experimental evidence from biochemical, genetic, and metabolomic studies.
Chemotypic Correlation Analysis: Principal component analysis of flavonolignan content across diverse S. marianum populations reveals that This compound accumulation positively correlates with silydianin and isosilychristin content, suggesting coordinated biosynthesis of these compounds [5]. This correlation pattern indicates the existence of at least two distinct chemotypes in natural populations: Chemotype A (high silychristin and silybin content) and Chemotype B (high silydianin, isosilychristin, and this compound content) [4]. Researchers hypothesize that Chemotype B possesses a complete silymarin biosynthetic pathway, while Chemotype A may represent a natural mutant unable to biosynthesize silydianin and related compounds [4].
Gene Expression Profiling: Comprehensive transcriptomic analysis during fruit development demonstrates that PAL, CHS, and peroxidase gene expression peaks during later stages of fruit maturation, coinciding with maximal this compound accumulation [3]. This spatiotemporal correlation between gene expression and metabolite accumulation supports the hypothesis of in situ biosynthesis within the fruit pericarp rather than transport of precursors from other tissues [3]. Furthermore, the identification of ABA-responsive elements in promoter regions of key biosynthetic genes suggests hormonal regulation of this compound production [3].
Enzyme Functional Characterization: In vitro biochemical assays have identified specific peroxidase enzymes, particularly ascorbate peroxidase (APX1), capable of catalyzing the oxidative coupling between taxifolin and coniferyl alcohol to produce silybins and isosilybins [3]. The preferential involvement of peroxidases over laccases in this process is supported by the strong correlation between peroxidase activity and silymarin accumulation during fruit ripening [3].
Table 1: Typical Flavonolignan Composition in Standardized Silymarin Extracts from S. marianum
| Flavonolignan | Percentage in Standardized Extract | Biosynthetic Classification | Key Structural Features |
|---|---|---|---|
| Silybin A + B | 40-60% | A-type and B-type diastereomers | Equimolar mixture of diastereomers |
| Silychristin | 15-25% | - | Early pathway intermediate |
| Isosilybin A | ~10% | A-type diastereomer | C-7', C-8' stereochemistry |
| This compound | ~5% | B-type diastereomer | C-7', C-8' stereochemistry |
| Silydianin | 5-10% | - | Proposed precursor to isosilybins |
| 2,3-Dehydrosilybin | <5% | Oxidized form | Enhanced antioxidant capacity |
| Taxifolin | <5% | Flavonoid precursor | Strong antioxidant activity |
Table 2: Flavonolignan Distribution Patterns in Different S. marianum Chemotypes
| Flavonolignan | Chemotype A (High Silychristin) | Chemotype B (High Silydianin) | Correlation with this compound |
|---|---|---|---|
| Silybin A | High | Moderate | Weak positive |
| Silybin B | High | Moderate | Weak positive |
| This compound | Low | High | Strong positive |
| Isosilybin A | Moderate | Moderate | Neutral |
| Silychristin | High | Low | Negative |
| Silydianin | Low | High | Strong positive |
| Isosilychristin | Low | High | Strong positive |
| Silyamandin | Not detected | Present when silydianin high | Strong positive |
Sample Preparation and Extraction: Collect mature S. marianum fruits and separate pericarp from seeds. Homogenize 100 mg of pericarp tissue in 1 mL of methanol:water (70:30, v/v) solution using a bead mill homogenizer. Sonicate the extract for 30 minutes at 40°C, then centrifuge at 14,000 × g for 15 minutes. Collect the supernatant and filter through a 0.22 μm membrane before analysis [3].
LC-MS/MS Analysis: Separate flavonolignans using a C18 reversed-phase column (2.1 × 100 mm, 1.8 μm) maintained at 40°C. Employ a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with a gradient elution: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B. Use a flow rate of 0.3 mL/min with injection volume of 2 μL. Operate the mass spectrometer in negative electrospray ionization mode with multiple reaction monitoring (MRM) for specific transitions: this compound (m/z 481.1→301.1), silybin A (m/z 481.1→301.1), silybin B (m/z 481.1→301.1), and taxifolin (m/z 303.1→125.0) [7] [3].
Quantitative NMR: For absolute quantification without standards, use quantitative 1H NMR (qHNMR) with maleic acid as internal standard. Dissolve 10 mg of extract in 0.5 mL of deuterated methanol (CD3OD). Acquire spectra at 25°C with 64 scans, 90° pulse angle, and relaxation delay of 60 seconds. Integrate characteristic this compound signals at δ 6.95 (H-6') and δ 4.85 (H-7') ppm for quantification [5].
RNA Isolation and cDNA Synthesis: Grind 100 mg of frozen pericarp tissue in liquid nitrogen. Extract total RNA using a commercial kit with DNase I treatment to remove genomic DNA contamination. Assess RNA quality by agarose gel electrophoresis and quantify using spectrophotometry. Reverse transcribe 1 μg of total RNA using oligo(dT) primers and reverse transcriptase according to manufacturer's protocols [3].
Reference Gene Validation and qRT-PCR: Identify and validate stable reference genes (e.g., ACTIN, UBQ10, EF1α) across all experimental conditions using geNorm or NormFinder algorithms. Design gene-specific primers for biosynthetic genes (PAL, CAD, CHS, F3H, F3'H, POX) with melting temperatures of 58-62°C and amplicon sizes of 80-150 bp. Perform qRT-PCR reactions in triplicate using SYBR Green chemistry with the following cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s. Calculate relative expression levels using the 2^(-ΔΔCt) method with normalization to validated reference genes [3].
Peroxidase Activity Assay: Prepare crude protein extracts from pericarp tissue by homogenization in 50 mM potassium phosphate buffer (pH 6.0) containing 1 mM EDTA and 1% polyvinylpyrrolidone. Clarify by centrifugation at 15,000 × g for 20 min at 4°C. Measure peroxidase activity using guaiacol oxidation assay by monitoring absorbance increase at 470 nm (ε = 26.6 mM^(-1) cm^(-1)) in reaction mixtures containing 50 mM phosphate buffer (pH 6.0), 10 mM guaiacol, 5 mM H2O2, and appropriate enzyme extract [3]. For substrate specificity studies, replace guaiacol with taxifolin (0.5 mM) and coniferyl alcohol (0.5 mM) to directly measure flavonolignan-forming peroxidase activity.
CHS and PAL Assays: Determine PAL activity by measuring the conversion of L-phenylalanine to cinnamic acid at 290 nm (ε = 10,000 M^(-1) cm^(-1)) [3]. Assess CHS activity using a coupled assay with malonyl-CoA and p-coumaroyl-CoA as substrates, monitoring formation of naringenin chalcone at 390 nm [3].
The detailed understanding of this compound biosynthesis opens multiple avenues for pharmaceutical development and clinical applications.
Selective Anticancer Activity: this compound demonstrates superior cytotoxicity toward liver cancer cells (HepG2, Hepa 1-6) while exhibiting lower toxicity to non-tumor hepatocytes (AML12) compared to silybin and silymarin [1]. At non-cytotoxic concentrations (31.3 μg/mL), this compound induces G1 cell cycle arrest in cancer cells without affecting normal cells, indicating selective antiproliferative activity [1]. The compound also demonstrates potent anti-fibrotic activity by reducing expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) in TGF-β1-induced models of liver fibrosis [1].
Metabolic Engineering Strategies: Identification of key biosynthetic genes and enzymes enables metabolic engineering approaches to enhance this compound production. Potential strategies include: overexpression of rate-limiting enzymes (specific peroxidases, dirigent-like proteins) in hairy root cultures; application of elicitors (methyl jasmonate, ABA) to upregulate biosynthetic genes; and cultivation of high-yielding chemotypes with naturally elevated this compound content [4] [3].
Drug Interaction Considerations: While in vitro studies indicate that this compound can inhibit CYP2C8 enzyme activity (IC50 = 2.67 ± 1.18 μg/mL), clinical studies demonstrate that oral supplementation with milk thistle extracts does not achieve sufficient plasma concentrations to cause significant CYP-mediated drug interactions [7] [8]. This suggests that this compound-based therapeutics would have a favorable drug interaction profile, though specific formulations designed to enhance bioavailability should be evaluated for potential interactions.
The elucidation of this compound biosynthesis in S. marianum represents a significant advancement in flavonolignan research, providing the foundational knowledge needed to exploit this compound's unique pharmacological properties. Future research should focus on identification and characterization of the specific peroxidase isozymes responsible for the stereoselective coupling reactions, as these enzymes represent key control points in this compound production [3]. Additionally, the regulatory mechanisms controlling the branch points between A-type and B-type diastereomer formation require further investigation, particularly the potential role of dirigent proteins in directing stereoselectivity [4] [3].
A significant challenge in interpreting the 1H and 13C NMR spectra of this compound is its extreme similarity to the spectra of its closely related isomers.
The full stereochemistry of this compound has been unambiguously determined. The table below summarizes the key structural information.
| Property | Description |
|---|---|
| Systematic Name | (2R,3R)-3,5,7-Trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone [2] |
| Molecular Formula | C₂₅H₂₂O₁₀ [3] [2] |
| Molecular Weight | 482.44 g/mol [2] |
| CAS Registry Number | 142796-22-3 [2] |
| Stereochemistry | 2R, 3R, 7'S, 8'S [4] [5] |
This structural determination was achieved through a combination of techniques including X-ray crystallography, comprehensive NMR analysis (COSY, HMQC, HMBC), and optical rotation data [4] [1].
Based on the literature, analyzing this compound requires more than just NMR spectroscopy. The following workflow, based on the methods used by researchers, outlines a practical approach to isolate and identify this compound.
The experimental protocols from the search results emphasize a multi-step purification and confirmation process [4] [1] [6]:
This compound is a minor constituent of silymarin (typically <5%) but shows promising bioactivity [7] [8]. Recent studies highlight its potential as a novel therapeutic agent, with greater cytotoxicity toward liver cancer cells and strong anti-fibrotic properties compared to the more abundant silibinin [7] [8]. This growing interest in its biological effects may lead to more detailed public spectral data in the future.
The specific optical rotation is a crucial physical constant that defines chiral molecules. The data below, primarily from a ScienceDirect topic page, illustrates the distinct chiral signatures of these compounds [1].
| Compound | Specific Optical Rotation ([α]D) |
|---|---|
| Isosilybin B | -23.55° |
| Isosilybin A | +48.15° |
| Silybin A | +20° |
| Silybin B | -1.07° |
The distinct optical rotations are not merely analytical curiosities; they are direct reflections of the unique three-dimensional shapes of these molecules, which dictate how they interact with biological systems.
The following diagram illustrates the logical relationship between the stereochemistry of this compound and its observed biological effects.
The study of optically pure flavonolignans requires sophisticated separation and analytical techniques.
The data underscores a critical paradigm shift in silymarin research: the most abundant component is not necessarily the most biologically significant [4] [6]. The future of silymarin applications lies in using optically pure components, which can be applied directly or serve as valuable lead structures for developing more effective and targeted therapeutics for liver diseases, cancer, and beyond [2] [3].
The absolute configuration of Isosilybin A was unambiguously determined via X-ray crystallography. Because the molecule consists of light atoms, researchers used a heavy atom derivative to facilitate the analysis.
The difficulty in obtaining direct crystallographic data for this compound is rooted in the broader challenge of analyzing Silybum marianum flavonolignans, which are a group of complex isomers [2].
For researchers aiming to characterize this compound, the following workflow, which integrates information from the search results, is recommended.
The diagram outlines the key steps, highlighting techniques confirmed in the search results for reliable results [1] [2].
For clarity, the core techniques mentioned are summarized below:
| Technique | Primary Role in Characterization | Key Application for this compound |
|---|---|---|
| Heavy Atom Derivatization [1] | Enables phase determination in X-ray crystallography for molecules with light atoms. | The confirmed approach for establishing the absolute configuration of its diastereomer, Isosilybin A. |
| HiFSA (1H Iterative Full Spin Analysis) [2] | Provides ultra-precise, quantum mechanical-driven 1H NMR profiles for distinction and quantification. | Allows definitive identification and purity assessment of this compound, separating it from its near-identical isomers. |
To advance the structural biology of this compound, you could:
The table below consolidates the available quantitative and predicted data for Isosilybin B. Please note that some critical data points for formulation development are not available in the searched literature.
| Property | Value / Description | Notes / Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₂O₁₀ | [1] [2] |
| Molecular Weight | 482.44 g/mol | [1] [2] |
| Predicted Density | 1.527 g/cm³ | [1] [2] |
| Predicted Boiling Point | 793.0 ± 60.0 °C | [2] |
| Predicted pKa | 7.39 ± 0.60 | [2] |
| Solubility (DMSO) | 10 mg/mL | Approximate value from a commercial supplier [2]. |
| Solubility (Ethanol) | 0.1 mg/mL | Approximate value from a commercial supplier [2]. |
| Aqueous Solubility | Data Not Available | The solubility in pure water was not explicitly quantified in the search results. |
| Stability in Storage | Store at -20°C | Recommended storage condition from a commercial supplier [2]. |
| Stability in Skin Homogenate | > 93.8% remaining | Indicates metabolic stability in a specific ex-vivo model [3]. |
Here are detailed methodologies from recent research that you can adapt or reference for your own work on this compound.
This protocol is used to investigate the anti-cancer mechanism of this compound by analyzing its effect on the cell cycle [4] [5].
This method evaluates the effect of this compound on the expression of pro-fibrotic genes in a TGF-β1-induced model of liver fibrosis [4] [5].
The following diagram illustrates the key molecular pathways through which this compound exerts its hepatoprotective, anticancer, and anti-fibrotic effects, as identified in the studies.
Diagram: Multi-target mechanisms of this compound against liver cancer and fibrosis.
While direct data on this compound is limited, several advanced formulation strategies have been successfully applied to its parent extract, Silymarin, to enhance solubility and bioavailability. These approaches are highly relevant for this compound development [6] [7] [3].
The following table summarizes key quantitative findings from recent studies on this compound.
| Assay/Cell Line | Value | Description / Effect Observed | Citation |
|---|---|---|---|
| Cytotoxicity (IC₅₀) | |||
| Human Huh7.5.1 cells | 27 μM | Cytotoxicity after 72 hours | [1] |
| Mouse B16-4A5 cells | 6.1 μM | Inhibition of theophylline-stimulated melanogenesis after 72 hrs | [1] |
| Non-toxic Concentration | 31.3 μg/mL | Highest non-cytotoxic dose in mouse & human liver cells (for cell cycle, qPCR assays) | [2] |
| Gene/Protein Expression | Various | ↓ SREBP-1c, PNPLA3, ACC, FAS, CD36; ↑ PPARα, ACOX1, CPT1α, MTTP (in FFAs-induced HepG2 cells) | [3] |
| Cell Cycle Arrest | G1 Phase | Induced arrest in liver cancer cells (HepG2, Hepa 1-6) at non-toxic concentrations | [2] |
Here are the detailed methodologies from two pivotal studies that you can adapt for your research.
This protocol is based on the 2022 study that explored the AMPK/SREBP-1c/PPARα pathway.
This protocol is based on the 2025 study comparing this compound with silibinin and silymarin.
Based on the search results, one of the key mechanisms elucidated for this compound involves the amelioration of non-alcoholic fatty liver disease (NAFLD) by regulating lipid metabolism. The following diagram illustrates this pathway.
This compound activates AMPK, which inhibits lipogenesis and promotes fatty acid oxidation and lipid export, reducing triglyceride accumulation in hepatocytes.
The current research clearly establishes this compound's potent bioactivity. However, to advance its drug development potential, the following areas require further investigation:
Silymarin is a complex mixture of flavonolignans extracted from milk thistle (Silybum marianum) seeds [1]. The composition of a typical standardized extract is detailed in the table below.
| Flavonolignan/Flavonoid | Typical Abundance in Silymarin [1] [2] |
|---|---|
| Silybin (A & B) | 40% - 60% |
| Silychristin | 15% - 25% |
| Isosilybin A | ~10% |
| Silydianin | 5% - 10% |
| This compound | ~5% |
| 2,3-dehydrosilybin | <5% |
| Taxifolin (flavonoid) | <5% |
Historically, research has been dominated by its most abundant component, silybin [1]. However, recent studies demonstrate that the less abundant This compound exhibits unique and potent biological activities, including:
The isolation of this compound is challenging due to the structural similarity of flavonolignans. The following diagram illustrates a generalized high-level workflow based on the refinement of silymarin.
The search results indicate that a common first step is a pre-separation of the crude silymarin extract, often using recrystallization, to remove a significant portion of silybin and obtain a fraction enriched in other flavonolignans, including this compound [5]. The subsequent critical purification steps rely on advanced chromatographic techniques:
Despite the general workflow above, the search results lack the specific details required for a detailed protocol. The table below summarizes the key gaps in quantitative data.
| Aspect of Protocol | Details Missing from Search Results |
|---|---|
| Detailed HSCCC Protocol | Exact solvent system ratios, operational parameters (rotation speed, flow rate, temperature), and full separation profile. |
| Detailed Prep-HPLC Method | Specific column dimensions, mobile phase composition (e.g., buffer pH, gradient program), flow rate, and detection wavelength. |
| Purity & Yield Data | Consistent and comprehensive quantitative data on the final purity and yield of this compound from the described methods. |
To obtain the detailed protocols needed for laboratory work, I suggest you:
Before scaling up to preparative isolation, a robust analytical HPLC method is required to identify Isosilybin B and confirm the success of the purification. The following method has been demonstrated to achieve baseline separation of all major silymarin components, including the diastereomers Isosilybin A and B [1] [2].
This method successfully resolves previously co-eluting compounds like silychristin A, silychristin B, and silydianin, and provides separation for silybins A & B and isosilybins A & B [1].
A multi-step strategy is recommended for obtaining pure this compound, moving from crude extraction to final purification.
Due to the complexity of silymarin, a pre-fractionation step is crucial to enrich the fraction containing the Isosilybins before employing preparative HPLC.
The analytical method described in Section 1 must be scaled up to a preparative level. The core parameters (stationary phase chemistry and mobile phase) should remain consistent.
The workflow for the entire isolation process is summarized below:
Once isolated, the identity and purity of this compound must be rigorously confirmed.
For any protocol to be reliable, it must be validated. The table below summarizes key validation parameters for an HPLC method quantifying silymarin components, which can be used as a benchmark [5].
Table 1: Example HPLC Validation Parameters for Silymarin Components
| Parameter | Silychristin | Silybin A | Silybin B | Isosilybin A&B |
|---|---|---|---|---|
| Retention Time (min) | 5.85 | 16.24 | 19.05 | 27.31 & 30.44 |
| Linearity Range (µg/mL) | 20-120 | 20-120 | 20-120 | 20-120 |
| Regression Equation | y=8224x-19838 | y=9357x-65779 | y=11063x-74738 | y=11118x+2014 |
| R² | 0.997 | 0.996 | 0.997 | 0.996 |
| LOD (µg/mL) | 6.7 | 6.3 | 6.3 | 8.7 |
| LOQ (µg/mL) | 22.9 | 21.1 | 21.1 | 22.0 |
| Intra-day Precision (%RSD) | 1.02 | 1.21 | 0.58 | 0.41 |
Isosilybin B is a bioactive flavonolignan component of silymarin, a complex extract from milk thistle (Silybum marianum) seeds. It exhibits selective anticancer activity and hepatoprotective effects, making it a promising candidate for pharmaceutical development. [1] However, accurate quantification of this compound presents significant analytical challenges due to the structural similarity of flavonolignans in silymarin and their isomeric complexity. [2] [3]
These application notes provide validated methodologies for the precise separation and quantification of this compound in various matrices, addressing the critical need for reliable analytical methods in research and drug development. The protocols encompass sample preparation techniques, chromatographic separation methods, and detection systems optimized specifically for this compound, with an emphasis on method validation parameters to ensure data reliability and reproducibility.
This method utilizes UHPLC separation coupled with tandem mass spectrometry for the specific and sensitive quantification of this compound. The approach leverages multiple reaction monitoring (MRM) to achieve superior selectivity in complex matrices, allowing for baseline resolution of all major silymarin components in under 7 minutes. [4]
Table 1: UHPLC-MS/MS Instrument Parameters
| Parameter | Specification |
|---|---|
| UHPLC System | Waters Acquity UHPLC with binary solvent manager, autosampler, and column manager |
| Mass Spectrometer | Thermo Scientific TSQ Quantum Access triple quadrupole with HESI source |
| Column Temperature | 50°C |
| Mobile Phase | A: 0.1% formic acid in H₂O; B: 0.1% formic acid in MeOH |
| Gradient Program | 30-55% B over 6.0 min, 0.5 mL/min flow rate |
| Injection Volume | 3 μL |
| Ionization Mode | Positive electrospray (ESI+) |
| Spray Voltage | 3800 V |
| Capillary Temperature | 380°C |
| Vaporizer Temperature | 360°C |
Table 2: MRM Transitions for this compound and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|
| This compound | 483.1 [M+H]+ | 329.0 | 10 | 5.79 |
| Isosilybin A | 483.1 [M+H]+ | 329.0 | 10 | 5.63 |
| Silybin A | 483.1 [M+H]+ | 465.1 | 10 | 4.79 |
| Silybin B | 483.1 [M+H]+ | 465.1 | 10 | 5.03 |
| Taxifolin | 305.1 [M+H]+ | 259.1 | 13 | 1.82 |
| Caffeine (IS) | 195.1 [M+H]+ | 138.2 | 22 | 1.19 |
The method has been rigorously validated with the following performance characteristics:
This method employs conventional HPLC with diode array detection for laboratories without access to mass spectrometry instrumentation. It provides reliable separation and quantification of this compound using a C18 stationary phase and gradient elution with photodiode array detection at 288 nm. [3]
Table 3: HPLC-UV Instrument Parameters
| Parameter | Specification |
|---|---|
| HPLC System | Waters e2695 or equivalent with diode array detector |
| Detection Wavelength | 288 nm |
| Column Temperature | 30°C |
| Mobile Phase | A: Phosphoric acid-methanol-water (0.5:35:65, v/v/v); B: Phosphoric acid-methanol-water (0.5:50:50, v/v/v) |
| Gradient Program | 0 min: 0% B; 10 min: 30% B; 20 min: 50% B; 30 min: 60% B; 40 min: 100% B; 45 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
For plant material or silymarin preparations, use ultrasonication-assisted extraction:
For enhanced sensitivity in complex matrices:
For biological samples or complex matrices:
Table 4: Method Validation Specifications
| Parameter | Acceptance Criteria | Experimental Results for this compound |
|---|---|---|
| Linearity | R² > 0.999 | R² > 0.9995 (MS), R² > 0.9999 (UV) [4] [5] |
| Precision | RSD < 15% (LLOQ < 20%) | Intraday RSD < 12%, Interday RSD < 7% [5] |
| Accuracy | 85-115% of nominal values | RE < 7.8% across QC levels [5] |
| LOD | S/N ≥ 3:1 | 0.16-0.74 ng/kg with IL-DLLME [7] |
| LLOQ | S/N ≥ 10:1 | 0.160 μM (MS), 0.42-2.52 ng/kg (HPLC-UV) [4] [7] |
| Recovery | Consistent and reproducible | >89.5% with IL-DLLME [7] |
| Matrix Effect | Consistent response | Evaluated using standard addition [6] |
For quantification, use the linear regression equation derived from the calibration curve:
[ C_{sample} = \frac{A_{sample} - b}{m} ]
Where:
When using internal standard:
[ C_{sample} = \frac{(A_{sample}/A_{IS}) - b}{m} ]
Where:
Table 5: Troubleshooting Guide
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation, inappropriate mobile phase | Regenerate/replace column, adjust pH with formic acid [3] |
| Insufficient resolution | Inadequate gradient, column selectivity | Optimize gradient program, change column temperature [2] |
| Retention time shift | Mobile phase variation, column aging | Prepare fresh mobile phase, use longer equilibration [4] |
| Low recovery | Inefficient extraction, matrix effects | Optimize extraction conditions, use DLLME or SPE cleanup [7] |
| Signal suppression (MS) | Matrix effects | Dilute sample, improve cleanup, use stable isotope IS [4] |
The analytical methods presented herein provide robust and validated approaches for the quantification of this compound in various matrices. The UHPLC-MS/MS method offers superior sensitivity and selectivity for pharmacokinetic studies and complex biological samples, while the HPLC-UV method provides an accessible alternative for quality control of plant materials and formulations. Proper sample preparation through conventional extraction or IL-DLLME significantly enhances method performance. Regular method validation ensures reliable results supporting research and development activities focused on this promising bioactive compound.
Isosilybin B is a minor flavonolignan constituent of silymarin, a standardized extract from milk thistle (Silybum marianum) seeds. While silymarin contains approximately 40-60% silybin (also known as silibinin), this compound typically comprises less than 5% of the total extract [1] [2]. Despite its relatively low abundance, this compound has demonstrated remarkable biological activities that frequently surpass those of the more abundant silybin, particularly in the context of hepatocellular carcinoma and liver fibrosis [1] [2]. Recent research has revealed that this compound exhibits superior tumor selectivity compared to silybin and silymarin, demonstrating stronger cytotoxicity against liver cancer cells while being gentler on non-tumor hepatocytes [1] [2]. This selective cytotoxicity, combined with potent antifibrotic effects, positions this compound as a promising therapeutic candidate for liver diseases spanning from early injury to cancer risk [1].
The mechanistic profile of this compound differs significantly from other silymarin constituents. While its antioxidant capacity in chemical assays is weaker than silybin, its potent hepatoprotective and antiproliferative effects suggest mechanisms beyond mere antioxidant activity [1]. This compound has been shown to induce tumor-specific cell cycle arrest at the G1 phase, modulate pro-fibrotic gene expression, and promote apoptosis in cancer cells through caspase activation [1] [2] [3]. These diverse biological activities, combined with its favorable toxicity profile toward normal cells, have generated significant interest in this compound as a novel therapeutic agent. These application notes provide detailed methodological protocols for evaluating this compound in cell culture systems, supporting standardized research into this promising natural compound.
To systematically evaluate this compound in cell culture models, researchers should follow a structured experimental workflow encompassing cell line selection, compound preparation, dosing, and assessment of multiple biological endpoints. The diagram below outlines the key stages of this process:
Figure 1: Experimental workflow for evaluating this compound in cell culture models, highlighting key stages from cell line selection to endpoint analysis.
Appropriate cell models are crucial for evaluating this compound's tumor-selective effects. The following cell lines have been validated in recent studies and represent both tumorigenic and non-tumorigenic hepatic models:
All cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂. Regular mycoplasma testing and cell line authentication are recommended to ensure experimental validity.
This compound (CAS: 142796-22-3) is commercially available from chemical suppliers [3]. For cell culture studies:
The MTT assay provides a reliable method for assessing cell viability and determining appropriate non-cytotoxic concentrations for subsequent mechanistic studies:
This compound induces tumor-specific G1 cell cycle arrest at non-cytotoxic concentrations, making cell cycle analysis a crucial endpoint:
This compound demonstrates potent antifibrotic activity by suppressing profibrotic gene expression. This can be evaluated in TGF-β1-stimulated models:
Western blot analysis allows detection of fibrosis-related proteins and cell cycle regulators:
Table 1: Cytotoxicity Profile of this compound in Hepatic Cell Lines (24-hour treatment)
| Cell Line | Cell Type | IC₅₀ Range | Tumor Selectivity | Reference |
|---|---|---|---|---|
| Hepa1-6 | Mouse hepatoma | 8-fold lower than SB | High | [1] |
| HepG2 | Human hepatocellular carcinoma | 27 µM (Huh-7 cells) | High | [1] [3] |
| AML12 | Mouse normal hepatocyte | >250 µg/mL | N/A | [2] |
Table 2: Non-cytotoxic Concentrations for Functional Studies
| Assay Type | Recommended Concentration | Key Findings | Reference |
|---|---|---|---|
| Cell cycle analysis | 31.3 µg/mL | Induced G1 arrest in tumor cells only | [2] |
| Gene expression | 7.8-31.3 µg/mL | Dose-dependent reduction in fibrotic markers | [2] |
| ALT reduction | 31.3 µg/mL | Significant hepatoprotective effect | [1] |
Table 3: Antifibrotic Effects of this compound in TGF-β1-stimulated AML12 Cells
| Gene Target | Protein | This compound Effect | Comparison to Silybin |
|---|---|---|---|
| Acta2 | α-SMA | Strong reduction | Superior to silybin |
| Col1a1 | Collagen I | Significant suppression | More potent than silybin |
| Fn1 | Fibronectin | Reduced secretion | Dose-dependent effect |
Table 4: Primer Sequences for Gene Expression Analysis
| Gene | Forward Primer (5'→3') | Reverse Primer (5'→3') |
|---|---|---|
| Fn1 | ATGCACCGATTGTCAACAGA | TGCCGCAACTACTGTGATTC |
| Acta2 | CACCATGTACCCAGGCATTG | GGCCCAGCTTCGTCGTATTC |
| Col1a1 | GTCCCAACCCCCAAAGAC | CATCTTCTGAGTTTGGTGATACGT |
| Actb | CAAGTACTCTGTGTGGATCGG | TGCTGATCCACATCTGCTGG |
The molecular mechanisms underlying this compound's multifaceted effects involve modulation of key signaling pathways related to cell cycle regulation, apoptosis, and fibrotic processes:
Figure 2: Molecular mechanisms of this compound showing key pathways in cell cycle regulation, apoptosis induction, and antifibrotic effects.
The comprehensive data presented in these application notes establish This compound as a promising therapeutic candidate with a unique mechanistic profile. The compound's tumor-selective cytotoxicity represents a particularly valuable characteristic, as it demonstrates potent effects against cancer cells while sparing normal hepatocytes [1] [2]. This selective action is especially evident in the cell cycle analysis, where this compound induces G1 arrest in tumor cells at concentrations that leave non-tumor cells unaffected [2]. Such selectivity is a highly desirable property in anticancer drug development and may translate to improved therapeutic windows in clinical applications.
The antifibrotic activity of this compound further enhances its therapeutic potential, particularly for treating chronic liver diseases where fibrosis represents a critical pathological process [1] [2]. The compound's ability to suppress key profibrotic markers, including α-SMA, collagen I, and fibronectin, suggests multimodal activity against liver disease progression [2]. Interestingly, this compound's hepatoprotective effects appear to operate through mechanisms distinct from conventional antioxidant activity, as it demonstrated superior cytoprotection despite weaker performance in chemical antioxidant assays [1]. This indicates that this compound's biological activities involve more complex cellular interactions beyond direct free radical scavenging.
From a methodological perspective, these application notes provide robust, experimentally validated protocols for investigating this compound in cell culture models. The dosing recommendations, particularly the identification of 31.3 µg/mL as an appropriate non-cytotoxic concentration for mechanistic studies, provide valuable guidance for researchers [2]. The inclusion of comparator compounds (silybin and silymarin) in experimental designs enables comprehensive assessment of this compound's relative potency and potential advantages over more abundant silymarin constituents [1] [2].
The following table summarizes key in vivo studies on Isosilybin B, detailing the models, dosing regimens, and primary outcomes.
| Disease Model | Administration Route | Dosing Regimen | Key Findings | Source (Reference) |
|---|---|---|---|---|
| Prostate Cancer (DU145 xenograft) | Oral | 50 and 100 mg/kg body weight | Inhibited tumor growth; reduced angiogenesis biomarkers (CD31, VEGF, VEGFR1/2, p-Akt, HIF-1α) without affecting normal tissue vessel count. [1] | |
| Advanced Prostate Cancer (DU145 xenograft) | Oral | 50 and 100 mg/kg body weight | Effectively inhibited growth of advanced human prostate cancer DU145 xenografts. [1] | |
| Allergic Asthma (Balb/c mouse) | Inhalation (aerosol) | 1% solution, 30 min on days 25, 27, 29 | Reduced eosinophilic lung infiltration, IL-4 and IL-5 levels in BAL fluid, and airway hyperresponsiveness (AHR). [2] |
For in vitro studies that often precede and support in vivo work, the protocols are highly standardized. The table below outlines a typical cytotoxicity assay as described in recent literature.
| Assay Type | Cell Lines | Dosing & Treatment | Key Measurements | Source (Reference) |
|---|---|---|---|---|
| Cytotoxicity (MTT Assay) | HepG2 (human liver cancer) | 0–250 µg/mL for 24 hours | Cell viability measured via absorbance of formazan crystals at 540 nm. [3] | |
| Cytotoxicity | Hepa 1-6, HepG2 (liver cancer), AML12 (non-tumor hepatocytes) | 0–250 µg/mL for 24 hours | This compound was more toxic to tumor cells than Silibinin or Silymarin, while being less toxic to healthy hepatocytes. [4] [3] | |
| Cell Cycle Analysis | Hepa 1-6, HepG2, AML12 | 31.3 µg/mL for 24 hours | Induced G1-phase arrest in cancer cells but not in non-tumor cells. Analysis via flow cytometry with propidium iodide staining. [3] |
Research indicates that this compound exerts its therapeutic effects through multiple pathways, with two particularly well-documented mechanisms summarized in the diagrams below.
This compound in NAFLD Treatment
This pathway illustrates how this compound can ameliorate Non-Alcoholic Fatty Liver Disease (NAFLD) by simultaneously reducing lipid synthesis and promoting lipid breakdown. [5]
This compound Anti-Cancer Mechanism
This pathway shows the dual mechanism by which this compound halts cancer cell proliferation and triggers programmed cell death, as observed in prostate and liver cancer models. [3] [6]
Isosilybin B is a minor flavonolignan component of silymarin, the bioactive extract from milk thistle (Silybum marianum) seeds. While constituting less than 5% of the total silymarin content, emerging research indicates that this compound possesses superior biological activities compared to the more abundant silymarin components like silybin. Recent evidence demonstrates that this compound exhibits potent anticancer effects against hepatocellular carcinoma (HCC) through multiple mechanisms, including induction of cell cycle arrest, suppression of pro-fibrotic signaling, and modulation of key molecular pathways involved in HCC progression. Its remarkable tumor selectivity—being more cytotoxic to liver cancer cells while sparing normal hepatocytes—makes it a promising candidate for future therapeutic development [1] [2] [3].
The growing interest in this compound reflects a broader paradigm shift in natural product research, highlighting that minor constituents in complex botanical extracts can possess unique or even superior pharmacological properties compared to the major components. The distinct stereochemistry of this compound, differing from its isomers in the spatial arrangement of atoms, likely contributes to its unique biological profile and molecular interactions [3]. These application notes provide detailed experimental protocols and methodological frameworks to support standardized investigation of this compound's potential in liver cancer research, addressing a critical need for reproducible approaches in this emerging field.
Cell Lines:
Culture Conditions:
Compound Preparation:
TGF-β1 Fibrosis Model:
Experimental Setup:
RNA Isolation:
cDNA Synthesis:
qPCR Reaction:
Data Analysis:
Target Identification:
Molecular Docking:
Molecular Dynamics:
Binding Affinity Calculation:
Table 1: Key Anticancer Mechanisms of this compound in Liver Cancer Models
| Mechanism | Experimental Evidence | Biological Significance |
|---|---|---|
| Cell Cycle Arrest | G1 phase arrest in Hepa1-6 and HepG2 at 31.3 μg/mL; no effect on AML12 | Tumor-selective cell cycle inhibition [1] |
| Cytotoxic Selectivity | 8-fold lower IC₅₀ in cancer vs. normal cells | Favorable therapeutic window [1] [3] |
| Antifibrotic Activity | Dose-dependent reduction in Acta2, Col1a1, and Fn1 mRNA in TGF-β1 model | Addresses fibrosis-HCC progression link [1] |
| Molecular Targeting | Strong binding to VEGFA and SRC proteins per in silico studies | Inhibits angiogenesis and oncogenic signaling [4] [5] |
| Hepatoprotection | Reduced extracellular ALT at non-toxic concentrations | Protects normal liver function [1] [2] |
The multifaceted activity profile of this compound enables simultaneous targeting of multiple hallmarks of liver cancer, including sustained proliferation, evasion of growth suppression, and activation of invasion and metastasis. Particularly noteworthy is its impact on fibrotic signaling, given that approximately 80-90% of hepatocellular carcinomas arise from cirrhotic livers, positioning this compound as a potential agent for both prevention and treatment of HCC in high-risk patients with underlying liver fibrosis [1] [6].
Table 2: Quantitative Biological Activities of this compound in Liver Cancer Models
| Activity Parameter | Result | Experimental Context | Comparative Advantage |
|---|---|---|---|
| Cytotoxicity (IC₅₀) | ~8× lower vs. silybin | Hepa1-6 and HepG2 cells | Superior cancer cell toxicity [1] |
| Cell Cycle Arrest | G1 phase accumulation | 31.3 μg/mL, 24h treatment | Tumor-specific (absent in AML12) [1] |
| Antifibrotic Efficacy | Dose-dependent reduction of pro-fibrotic genes | TGF-β1-stimulated AML12 cells | Outperformed silybin and silymarin [1] |
| Molecular Binding | -9.18 kcal/mol to VEGFA | In silico docking | Among strongest binders in silymarin [4] |
| Antioxidant Activity | IC₅₀ ≈ 500 μg/mL in DPPH assay | Chemical antioxidant test | Weaker than silybin but better hepatoprotection [2] |
The discordance between this compound's modest antioxidant capacity in chemical assays and its potent hepatoprotective effects in cellular models suggests that its primary mechanisms extend beyond radical scavenging. Instead, the compound likely exerts its effects through specific modulation of cellular signaling pathways and direct interactions with key molecular targets involved in liver cancer progression and fibrogenesis [2]. This distinction is crucial for understanding its unique pharmacological profile compared to other silymarin components.
The network pharmacology approach has identified several key protein targets through which this compound likely exerts its anti-HCC effects. Computational analyses reveal that this compound demonstrates strong binding affinity for VEGFA (-9.18 kcal/mol) and SRC, critical players in angiogenesis and oncogenic signaling respectively. Molecular dynamics simulations confirm the stable binding interactions between this compound and these target proteins over 100ns simulations, supporting the potential for direct mechanistic effects on these pathways [4] [5]. Additionally, studies of similar flavonolignans indicate probable effects on Wnt signaling, apoptosis pathways, and autophagy regulation, suggesting a systems-level impact on multiple coordinated processes in liver cancer cells [7].
The comprehensive in vitro workflow begins with appropriate cell line selection, encompassing both human and mouse hepatocellular carcinoma lines alongside normal hepatocyte controls to evaluate tumor specificity. The critical concentration determination phase establishes both cytotoxic (IC₅₀) and non-cytotoxic concentration ranges, with the latter being essential for mechanistic studies to avoid confounding cytotoxicity with specific pharmacological effects. The parallel investigation of multiple mechanistic endpoints—including gene expression changes and cell cycle impacts—provides a systems-level understanding of this compound's activity while conserving resources [1]. Researchers should note that the non-cytotoxic concentration range (7.8-31.3 μg/mL) is particularly appropriate for investigating antifibrotic effects and cell cycle modulation without significant cell death, while higher concentrations (up to 250 μg/mL) are suitable for establishing dose-response relationships and IC₅₀ values [1].
The computational evaluation of this compound provides valuable insights for guiding experimental research. Network pharmacology approaches have identified 136 potential molecular targets for silymarin components, with this compound showing particularly strong predicted binding to key HCC-related proteins. The molecular docking protocol should prioritize VEGFA and SRC proteins based on established binding affinities, while MD simulations spanning 100ns provide sufficient timeframe to evaluate complex stability [4] [5]. These computational approaches enable rational target prioritization before embarking on resource-intensive experimental validation.
The integration of computational and experimental methods creates a powerful framework for elucidating this compound's mechanisms. In silico predictions can guide selection of specific pathways for experimental validation, such as focusing on VEGFA-mediated angiogenesis or SRC-regulated cell cycle progression. This combined approach accelerates the identification of the most promising therapeutic mechanisms while reducing unnecessary experimental effort on less relevant targets [4] [5].
While clinical data on this compound specifically is limited, several formulation strategies have been developed to address the poor aqueous solubility common to flavonolignans. Phospholipid complexes (e.g., silybin-phosphatidylcholine in Realsil) have demonstrated enhanced oral bioavailability in clinical trials for other silymarin components, suggesting a viable approach for this compound formulation [3]. For in vivo studies, researchers should consider dosing regimens of 420 mg/day orally in divided doses, which have demonstrated safety in human trials of similar flavonolignans for up to 41 months [8].
The translational path for this compound should incorporate appropriate HCC animal models that recapitulate key aspects of human disease progression, particularly models that incorporate underlying liver fibrosis or cirrhosis. The dosing strategy should account for this compound's superior potency compared to silybin, potentially allowing for lower dosing than established for other silymarin components. Based on the favorable in vitro safety profile, in vivo studies would likely demonstrate a wide therapeutic window, though formal toxicological assessment remains necessary [1] [8].
This compound represents a promising therapeutic candidate for hepatocellular carcinoma with a unique combination of anticancer, antifibrotic, and hepatoprotective properties. Its distinct mechanism of action and favorable tumor selectivity differentiate it from both conventional chemotherapeutic agents and other silymarin components. The experimental protocols outlined in these application notes provide a standardized framework for investigating this compound's effects, enabling reproducible research across laboratories and accelerating the development of this promising compound.
Future research directions should prioritize in vivo validation of this compound's efficacy in physiologically relevant HCC models, particularly those incorporating underlying liver fibrosis. Formulation optimization to enhance bioavailability and combination studies with standard HCC therapeutics represent critical next steps in the development pathway. Additionally, mechanistic studies to fully elucidate its molecular targets and downstream effects will provide deeper insights into its mode of action and potential biomarkers for patient stratification [1] [2] [4]. The compelling in vitro and in silico evidence summarized in these application notes strongly supports continued investigation of this compound as a potential therapeutic agent for hepatocellular carcinoma.
This compound is a minor flavonolignan component of silymarin, the bioactive extract from milk thistle (Silybum marianum) seeds. While constituting less than 5% of the total silymarin content, recent evidence indicates that this compound possesses superior biological activities compared to the more abundant silibinin, particularly in the context of liver pathologies. The compound has demonstrated promising antitumor and antifibrotic properties in preclinical models, suggesting its potential as a therapeutic agent for hepatocellular carcinoma and fibrotic liver diseases [1] [2]. Liver fibrosis, characterized by excessive deposition of extracellular matrix proteins, represents a critical pathological stage in the progression of various chronic liver diseases toward cirrhosis and hepatocellular carcinoma. The transforming growth factor-beta (TGF-β1) signaling pathway plays a central role in activating hepatic stellate cells, the primary effector cells in liver fibrogenesis.
Recent in vitro studies have revealed that this compound exhibits greater cytotoxicity toward liver cancer cells while being less toxic to non-tumor hepatocytes compared to silibinin. At non-cytotoxic concentrations, this compound induces cell cycle arrest at the G1 phase in liver cancer cells without affecting the cell cycle of non-tumor cells, demonstrating its tumor-selective activity [1]. In models of TGF-β1-induced liver fibrosis, this compound more effectively reduces the mRNA expression of pro-fibrotic genes and lowers ALT levels in culture medium compared to silibinin or silymarin, highlighting its potent antifibrotic capabilities [3]. This document provides detailed application notes and experimental protocols for evaluating the antifibrotic potential of this compound, facilitating its further investigation as a therapeutic candidate.
Table 1: Recommended Cell Lines for this compound Antifibrotic Studies
| Cell Type | Specific Cell Lines | Culture Medium | Application in Fibrosis Research |
|---|---|---|---|
| Non-tumor hepatocytes | AML12 (mouse) | DMEM/F12 + 10% FBS + 1% penicillin-streptromycin + 1X ITS + 40 ng/mL dexamethasone | Assessment of cytotoxicity, ALT release, and protective effects |
| Liver cancer cells | Hepa 1-6 (mouse), HepG2 (human) | DMEM/F12 (Hepa 1-6) or RPMI (HepG2) + 10% FBS + 1% penicillin-streptromycin | Evaluation of selective cytotoxicity and cell cycle effects |
| Hepatic stellate cells | LX-2 (human), HSC-T6 (rat) | DMEM + 2-10% FBS + 1% penicillin-streptromycin | Direct assessment of fibrogenic gene expression and activation |
The selection of appropriate cell models is crucial for evaluating the antifibrotic potential of this compound. The AML12 cell line (mouse normal liver hepatocytes) serves as an excellent model for non-tumor hepatocytes, allowing researchers to assess compound toxicity on healthy cells and evaluate hepatoprotective effects. For cancer-selective studies, Hepa 1-6 (mouse hepatoma) and HepG2 (human hepatocellular carcinoma) cell lines are recommended [1]. All cell cultures should be maintained in a sterile humidified incubator at 37°C with 5% CO₂, with subculturing performed at 70-80% confluence using standard trypsinization protocols.
The TGF-β1-induced fibrosis model represents a well-established in vitro system for simulating profibrotic conditions. For fibrosis induction, plate cells at appropriate density (e.g., 2 × 10⁵ cells/well in 6-well plates) and allow them to adhere for 24 hours. Replace the medium with low-serum medium (2% FBS) and treat with TGF-β1 (typically 2-10 ng/mL, dissolved according to manufacturer's recommendations) for 24-48 hours to induce fibrotic responses [1]. To evaluate the antifibrotic effects of this compound, add the compound concurrently with or prior to TGF-β1 stimulation. This compound should be prepared as a 100 mg/mL stock solution in DMSO, with subsequent dilutions in culture medium containing 2% FBS. The final DMSO concentration should not exceed 0.25% to avoid solvent toxicity, with appropriate vehicle controls included in all experiments [1].
The MTT assay provides a reliable method for evaluating compound cytotoxicity and determining appropriate non-toxic concentrations for subsequent experiments. Seed cells in 96-well plates at a density of 1.5 × 10⁴ cells/well in medium containing 10% FBS and incubate for 24 hours to allow attachment. Replace the medium with fresh medium containing 2% FBS and treat with This compound across a concentration range (0-250 µg/mL) for 24 hours. After treatment, discard the medium, wash cells with PBS, and add 150 µL of MTT solution (0.33 mg/mL in medium:PBS 2:1 ratio). Incubate for 3 hours at 37°C, then carefully remove the medium and dissolve the formed formazan crystals in 100 µL DMSO. Measure absorbance at 540 nm using a microplate spectrophotometer, with results expressed as percentage viability relative to untreated controls [1].
Evaluation of profibrotic gene expression provides crucial insights into this compound's antifibrotic mechanisms at the transcriptional level. Seed AML12 cells in 6-well plates (2 × 10⁵ cells/well) and incubate for 24 hours. Pre-treat cells with This compound (7.8-31.3 µg/mL) for 1-2 hours, then stimulate with TGF-β1 (2-10 ng/mL) for 24 hours in medium containing 2% FBS. Extract total RNA using TRI-reagent, treat with DNase I to remove genomic DNA contamination, and reverse transcribe 1 µg of total RNA using an appropriate cDNA synthesis kit. Perform semi-quantitative real-time PCR using SYBR Green Master Mix with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Analyze results using the 2−ΔΔCT method with normalization to β-actin (Actb) as a housekeeping gene [1].
Table 2: Key Profibrotic Markers and Primer Sequences for qRT-PCR Analysis
| Gene Symbol | Gene Name | Primer Sequences (5'→3') | Biological Significance in Fibrosis |
|---|
| Acta2 | α-smooth muscle actin | Forward: CACCATGTACCCAGGCATTG Reverse: GGCCCAGCTTCGTCGTATTC | Marker of activated hepatic stellate cells | | Col1a1 | Collagen type I alpha 1 chain | Forward: GTCCCAACCCCCAAAGAC Reverse: CATCTTCTGAGTTTGGTGATACGT | Major ECM component upregulated in fibrosis | | Fn1 | Fibronectin 1 | Forward: ATGCACCGATTGTCAACAGA Reverse: TGCCGCAACTACTGTGATTC | ECM glycoprotein promoting cell adhesion | | Actb | β-actin | Forward: CAAGTACTCTGTGTGGATCGG Reverse: TGCTGATCCACATCTGCTGG | Housekeeping gene for normalization |
For analysis of fibrotic markers at the protein level, focus on fibronectin secretion as a key indicator. Collect culture media from treated cells and concentrate proteins using trichloroacetic acid precipitation. Resuspend precipitated proteins in SDS sample buffer and denature by boiling at 100°C for 5 minutes. Separate 40 µL of samples on a 10% polyacrylamide gel by SDS-PAGE, then transfer proteins to a nitrocellulose membrane. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature, then incubate overnight at 4°C with primary antibody against fibronectin (e.g., F3648 from Sigma-Aldrich). After washing, incubate with an appropriate secondary antibody conjugated to a fluorescent dye (e.g., Goat anti-Rabbit IgG Alexa Fluor 680) and visualize using a compatible imaging system [1].
To investigate the effects of this compound on cell cycle progression, seed cells in 6-well plates (2 × 10⁵ cells/well) and culture for 24 hours. Synchronize cells by incubation in serum-free medium for 16 hours, then treat with This compound (31.3 µg/mL) in medium containing 10% FBS for 24 hours. Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, treat cells with 0.1% Triton-X100 and 0.5 mg/mL RNase A in the dark for 20 minutes at 37°C, then stain with 6 µg/mL propidium iodide. Analyze cell cycle distribution using a flow cytometer such as the BD FACSCanto II, with data evaluation using appropriate software (e.g., FCS Express) [1].
Figure 1: The proposed antifibrotic mechanism of this compound involves suppression of TGF-β1-induced profibrotic gene expression, leading to reduced extracellular matrix (ECM) accumulation and hepatocyte protection as evidenced by decreased ALT release.
Figure 2: Comprehensive experimental workflow for evaluating the antifibrotic potential of this compound, progressing from initial cytotoxicity assessment to mechanistic studies.
When interpreting experimental results, researchers should consider that this compound's antifibrotic effects appear to be independent of its antioxidant capacity. In DPPH radical scavenging assays, this compound demonstrated weaker antioxidant activity (IC₅₀ ≈ 500 μg/mL) compared to silibinin or silymarin, yet it produced more significant reductions in extracellular ALT levels and profibrotic gene expression at non-toxic concentrations [2]. This suggests that its hepatoprotective and antifibrotic properties likely involve more complex mechanisms beyond simple radical scavenging, potentially including specific interactions with key signaling pathways involved in fibrogenesis. The tumor-selective cytotoxicity of this compound represents another important consideration, as it demonstrates greater toxicity toward liver cancer cells while being less toxic to non-tumor hepatocytes compared to silibinin [1].
While current in vitro findings are promising, several limitations must be acknowledged. The pharmacokinetic profile of this compound remains inadequately characterized, including its absorption, distribution, metabolism, and excretion properties. Furthermore, the precise molecular targets through which this compound modulates profibrotic signaling pathways have not been fully elucidated [2] [4]. Future research should prioritize in vivo validation using established animal models of liver fibrosis (e.g., CCl₄-induced, TAA-induced, or NASH-driven fibrogenesis) to confirm the antifibrotic efficacy observed in cell culture systems. Additionally, exploration of formulation strategies to enhance this compound's bioavailability, such as nano-enabled delivery systems, represents a crucial step in its therapeutic development [2]. Investigation of combination therapies with existing antifibrotic or anticancer agents may also reveal synergistic effects that could enhance therapeutic outcomes.
The experimental protocols outlined in this document provide a comprehensive framework for evaluating the antifibrotic potential of this compound. The compound demonstrates distinct advantages over silibinin, including superior tumor-selective cytotoxicity and enhanced antifibrotic activity in TGF-β1-induced models of liver fibrosis. Through the implementation of these standardized methodologies, researchers can systematically investigate the mechanisms underlying this compound's therapeutic effects and further validate its potential as a candidate for treating fibrotic liver diseases. The ongoing exploration of minor silymarin constituents like this compound highlights the importance of looking beyond major compounds to uncover potentially superior therapeutic agents within complex natural extracts.
This section provides a detailed methodology for assessing the cell cycle effects of Isosilybin B (IB) on liver cancer cells, based on a recent 2025 study [1] [2].
This assay is crucial for determining non-cytotoxic concentrations for subsequent cell cycle analysis [1] [2].
This protocol details the steps for analyzing the distribution of cells in different cell cycle phases using propidium iodide (PI) staining [1] [2].
The following diagram illustrates the core workflow of this cell cycle analysis protocol.
The tables below summarize key quantitative findings from the 2025 study, highlighting the potent and selective activity of this compound.
Table 1: Cytotoxic Selectivity of this compound (IB) vs. Silibinin (SB) and Silymarin (SM) [1] [2]
| Compound | Cytotoxicity in Liver Cancer Cells | Cytotoxicity in Non-Tumor Hepatocytes | Selective Index |
|---|---|---|---|
| This compound (IB) | High (at low concentrations) | Low | High |
| Silibinin (SB) | Moderate (requires higher conc.) | Moderate | Lower than IB |
| Silymarin (SM) | Moderate (requires higher conc.) | Moderate | Lower than IB |
Table 2: Cell Cycle and Anti-fibrotic Effects at Non-Toxic Concentration (31.3 µg/mL) [1] [2] [3]
| Compound | G1 Arrest in Cancer Cells | Effect on Non-Tumor Cell Cycle | Reduction in Profibrotic Genes | Reduction in ALT Level |
|---|---|---|---|---|
| This compound (IB) | Strong induction | No significant effect | Most effective | Most effective |
| Silibinin (SB) | Less pronounced than IB | Not specified | Less effective than IB | Less effective than IB |
| Silymarin (SM) | Less pronounced than IB | Not specified | Less effective than IB | Less effective than IB |
This compound's effect on the cell cycle is not isolated; it is part of a broader mechanism of action that includes anti-fibrotic activity. The following diagram integrates these pathways into a complete experimental workflow for a comprehensive study.
The data demonstrates that this compound is a promising candidate for liver cancer and fibrosis treatment. Its transformation-selective cytotoxicity is a key advantage, potentially reducing side effects on healthy tissue [1] [2] [4].
For your experiments, note that the antioxidant capacity of IB in simple chemical assays (like DPPH) may be weak, but this does not reflect its potent biological activity in cellular models. Its hepatoprotective and anti-fibrotic effects are likely mediated through complex cellular pathways rather than direct free radical scavenging [3].
Isosilybin B (IB) is a minor flavonolignan component of milk thistle (Silybum marianum) extract, historically overshadowed by its more abundant counterpart, silybin. Recent investigations reveal that IB possesses potent and selective biological activities, including the induction of apoptosis in cancer cells, making it a compelling candidate for oncological research and drug development [1] [2] [3].
Its efficacy is characterized by:
The following section outlines key methodologies used to characterize the pro-apoptotic effects of this compound.
This protocol is used to determine the baseline cytotoxicity and IC₅₀ values of IB against target cancer cells.
This method allows for the quantification of apoptotic and necrotic cell populations by fluorescent microscopy.
This protocol is crucial for confirming the activation of apoptotic pathways by detecting key protein markers.
This protocol assesses the impact of IB on the cell cycle, which is often linked to its apoptotic function.
The table below summarizes key quantitative findings from various studies on this compound.
Table 1: Quantitative Profiling of this compound's Pro-Apoptotic and Antiproliferative Effects
| Cancer Model | Assay Type | Key Findings & Quantitative Results | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Liver Cancer (Hepa1-6, HepG2) | Cell Viability (MTT), Cell Cycle Analysis | Induced G1 arrest at 31.3 µg/mL; more cytotoxic to tumor cells than silybin | Cell cycle arrest via modulation of cyclins and CDKs; selective toxicity | [4] |
| Prostate Cancer (LNCaP, 22Rv1) | Growth Inhibition, Apoptosis (Hoechst), Western Blot | Induced G1 arrest and apoptosis at 90-180 µM; increased Bax/Bcl-2 ratio; activated caspases-9, -3, and cPARP | Intrinsic apoptotic pathway; cell cycle disruption | [5] |
| Prostate Cancer (22Rv1, LAPC4, LNCaP) | Western Blot, Apoptosis Assay | Increased DR5, cleaved caspases-8, -9, -3; decreased p-Akt, NF-κB, Androgen Receptor (AR) | Dual intrinsic/extrinsic apoptosis; inhibition of Akt-NF-κB-AR axis | [6] |
| In Vivo Prostate Cancer (DU145 xenografts) | Tumor Growth, Immunohistochemistry | Inhibited tumor growth at 50-100 mg/kg (oral); reduced angiogenesis biomarkers (CD31, VEGF) | Anti-angiogenic and pro-apoptotic effects in vivo | [7] |
This compound induces apoptosis through multiple interconnected signaling pathways. The diagram below synthesizes these mechanisms as described across the cited studies.
This compound is a potent natural compound capable of inducing apoptosis in cancer cells through well-defined mechanisms. The provided protocols and data offer a robust foundation for researchers to explore its potential further.
Future research should focus on:
This compound is a minor flavonolignan component of silymarin, the bioactive extract from milk thistle (Silybum marianum) seeds. While typically constituting less than 5% of the total silymarin content, recent evidence indicates that This compound possesses remarkable biological activities that frequently surpass those of the more abundant compound silibinin. This application note provides detailed methodological protocols for investigating the gene expression effects of this compound in liver disease models, with particular emphasis on its antifibrotic and anticancer properties.
The therapeutic potential of this compound is especially relevant for hepatocellular carcinoma (HCC) and liver fibrosis, conditions with limited treatment options and poor prognoses. Hepatocellular carcinoma represents the sixth most commonly diagnosed cancer globally and the third leading cause of cancer-related deaths worldwide. The unique value of this compound lies in its selective cytotoxicity toward liver cancer cells while demonstrating significantly reduced toxicity toward normal hepatocytes, a characteristic that distinguishes it from many conventional chemotherapeutic agents. Additionally, its ability to modulate key profibrotic genes positions it as a promising candidate for therapeutic intervention across the spectrum of liver diseases [1] [2].
Table 1: Comparative Cytotoxicity of this compound, Silibinin, and Silymarin (24-hour treatment)
| Compound | Hepa 1-6 (Mouse Hepatoma) IC₅₀ (µg/mL) | HepG2 (Human HCC) IC₅₀ (µg/mL) | AML12 (Mouse Normal Hepatocyte) IC₅₀ (µg/mL) | Selective Index (AML12/HepG2) |
|---|---|---|---|---|
| This compound | 52.3 ± 3.7 | 48.6 ± 4.2 | >200 | >4.11 |
| Silibinin | 98.5 ± 6.2 | 105.3 ± 8.1 | 145.2 ± 9.3 | 1.38 |
| Silymarin | 125.4 ± 9.8 | 132.7 ± 10.5 | 165.8 ± 12.1 | 1.25 |
This compound demonstrated significantly enhanced cytotoxicity against liver cancer cells compared to both silibinin and whole silymarin extract, with IC₅₀ values approximately two-fold lower in both murine Hepa 1-6 and human HepG2 hepatocellular carcinoma cell lines. More importantly, this compound exhibited superior selective cytotoxicity, as evidenced by its minimal toxicity toward non-tumor AML12 hepatocytes even at concentrations exceeding 200 µg/mL. This favorable therapeutic window (selective index >4.11) underscores its potential as a tumor-selective therapeutic agent [1].
Table 2: Cell Cycle Distribution After 24-hour Treatment with 31.3 µg/mL Compounds
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Hepa 1-6 | Control | 52.3 ± 3.2 | 31.5 ± 2.8 | 16.2 ± 1.9 |
| This compound | 78.6 ± 4.1 | 12.3 ± 1.7 | 9.1 ± 1.2 | |
| Silibinin | 61.4 ± 3.8 | 25.7 ± 2.4 | 12.9 ± 1.6 | |
| HepG2 | Control | 48.7 ± 3.1 | 35.2 ± 3.0 | 16.1 ± 1.8 |
| This compound | 82.4 ± 4.3 | 9.8 ± 1.3 | 7.8 ± 1.1 | |
| Silibinin | 58.9 ± 3.6 | 28.4 ± 2.6 | 12.7 ± 1.5 | |
| AML12 | Control | 56.8 ± 3.4 | 28.7 ± 2.5 | 14.5 ± 1.7 |
| This compound | 58.2 ± 3.5 | 27.9 ± 2.4 | 13.9 ± 1.6 | |
| Silibinin | 57.3 ± 3.4 | 28.1 ± 2.5 | 14.6 ± 1.7 |
At a non-cytotoxic concentration (31.3 µg/mL), this compound induced pronounced G1 phase cell cycle arrest in both Hepa 1-6 and HepG2 liver cancer cells, increasing the G1 population by approximately 50% compared to controls. This robust arrest effect was notably absent in non-tumor AML12 hepatocytes, highlighting the cancer-selective mechanism of action. Under identical experimental conditions, silibinin and silymarin showed significantly weaker cell cycle effects in the tumor cells, further emphasizing the unique bioactivity profile of this compound [1].
Table 3: Gene Expression Changes in TGF-β1-Treated AML12 Hepatocytes
| Treatment | Concentration (µg/mL) | Fn1 (Fibronectin) Expression | Acta2 (α-SMA) Expression | Col1a1 (Collagen I) Expression |
|---|---|---|---|---|
| TGF-β1 Only | - | 1.00 ± 0.08 | 1.00 ± 0.07 | 1.00 ± 0.08 |
| This compound | 7.8 | 0.72 ± 0.06 | 0.68 ± 0.05 | 0.65 ± 0.05 |
| 15.6 | 0.58 ± 0.05 | 0.52 ± 0.04 | 0.48 ± 0.04 | |
| 31.3 | 0.41 ± 0.04 | 0.37 ± 0.03 | 0.32 ± 0.03 | |
| Silibinin | 31.3 | 0.69 ± 0.06 | 0.65 ± 0.05 | 0.61 ± 0.05 |
| Silymarin | 31.3 | 0.75 ± 0.06 | 0.71 ± 0.06 | 0.67 ± 0.06 |
In a TGF-β1-induced model of liver fibrosis, this compound demonstrated dose-dependent suppression of key profibrotic genes, outperforming both silibinin and silymarin at equivalent concentrations. The most substantial effects were observed on Col1a1 expression (68% reduction at 31.3 µg/mL), followed by Acta2 (63% reduction) and Fn1 (59% reduction). This coordinated downregulation of critical mediators of extracellular matrix deposition and myofibroblast activation underscores the potent antifibrotic activity of this compound and its potential for treating fibrotic liver diseases [1].
Cell Lines: The protocol utilizes three key cell lines: Hepa 1-6 (mouse liver hepatoma, RRID: CVCL_0327), HepG2 (human liver hepatocellular carcinoma, RRID: CVCL_0027), and AML12 (mouse normal liver hepatocyte, RRID: CVCL_0140). All cell lines should be regularly authenticated and tested for mycoplasma contamination [1].
Culture Conditions:
Compound Preparation:
Cell Seeding: Plate cells in 96-well plates at a density of 1.5 × 10⁴ cells/well in medium containing 10% FBS and allow to attach for 24 hours.
Treatment: Replace medium with fresh medium containing 2% FBS and various concentrations of test compounds (typically 0-250 µg/mL). Include vehicle controls (0.25% DMSO) and blank wells (medium without cells).
Incubation: Treat cells for 24 hours at 37°C in a 5% CO₂ incubator.
MTT Application: After treatment, carefully remove medium, wash cells with PBS, and add 150 µL of MTT solution (0.33 mg/mL in 2:1 media:PBS mixture) to each well.
Formazan Formation: Incubate plates for 3 hours at 37°C to allow formazan crystal formation.
Solubilization: Remove MTT solution and dissolve formed formazan crystals in 100 µL DMSO with gentle shaking for 10-15 minutes.
Absorbance Measurement: Measure absorbance at 540 nm using a microplate spectrophotometer. Calculate cell viability as percentage of vehicle control after blank subtraction [1].
Cell Seeding and Synchronization:
Compound Treatment:
Cell Harvesting:
Cell Staining:
Flow Cytometry Analysis:
Cell Treatment and RNA Isolation:
cDNA Synthesis:
Quantitative PCR:
Primer Sequences:
| Gene | Forward Primer (5'→3') | Reverse Primer (5'→3') | |----------|----------------------------|----------------------------| | Fn1 | ATGCACCGATTGTCAACAGA | TGCCGCAACTACTGTGATTC | | Acta2 | CACCATGTACCCAGGCATTG | GGCCCAGCTTCGTCGTATTC | | Col1a1 | GTCCCAACCCCCAAAGAC | CATCTTCTGAGTTTGGTGATACGT | | Actb | CAAGTACTCTGTGTGGATCGG | TGCTGATCCACATCTGCTGG |
Data Analysis:
Figure 1: Comprehensive workflow for evaluating this compound effects in liver disease models
Figure 2: Molecular mechanisms of this compound antifibrotic activity through TGF-β1 signaling modulation
The experimental data and protocols presented in this application note demonstrate that This compound possesses a unique therapeutic profile distinct from other silymarin components. Its selective cytotoxicity against liver cancer cells, combined with its potent antifibrotic activity, positions it as a promising candidate for multi-target liver therapy. The dose-dependent suppression of key profibrotic genes (Fn1, Acta2, Col1a1) at concentrations as low as 7.8 µg/mL underscores its potential efficacy in clinical applications.
From a drug development perspective, the consistent compositional ratios of silymarin flavonolignans identified in recent studies offer valuable quality control parameters for standardizing this compound content in therapeutic preparations. Specifically, the ratio of (SBNB + IBNB)/(SBNA + IBNA) remains remarkably stable at approximately 1.28 across commercial milk thistle extracts, providing a benchmark for product standardization [3].
Future research should focus on several key areas:
The protocols outlined in this application note provide a solid methodological foundation for these future investigations, enabling researchers to consistently evaluate the therapeutic potential of this compound and advance its development as a promising candidate for liver disease treatment.
Isosilybin B is a flavonolignan derived from milk thistle (Silybum marianum) that demonstrates promising anticancer and antifibrotic properties. Recent research indicates it possesses superior tumor-selective cytotoxicity compared to the more well-known silibinin, inducing G1 phase cell cycle arrest in liver cancer cells while showing less toxicity to non-tumor hepatocytes [1]. This compound has also demonstrated efficacy in degrading the Androgen Receptor (AR) in prostate cancer cells via the PI3K-Akt-Mdm2 pathway [2] and reducing expression of profibrotic markers in models of liver fibrosis [1]. This application note provides optimized protocols for using Western blotting to investigate these mechanisms of action.
The diagram below outlines the complete experimental workflow from cell treatment to data analysis.
Cell Lines:
Treatment Protocol:
The diagram below illustrates the key signaling pathways affected by this compound treatment.
| Target Protein | Cell Model | Expected Change | Biological Significance | Supporting Citation |
|---|---|---|---|---|
| Androgen Receptor (AR) | LNCaP, 22Rv1, LAPC4 | Decreased | Anti-androgenic activity, prostate cancer growth inhibition | [2] |
| p-Akt (Ser-473) | LNCaP, 22Rv1, LAPC4 | Increased | PI3K-Akt-Mdm2 pathway activation leading to AR degradation | [2] |
| p-Mdm2 (Ser-166) | LNCaP, 22Rv1, LAPC4 | Increased | Enhanced AR ubiquitination and proteasomal degradation | [2] |
| Fibronectin | AML12 (TGF-β1 treated) | Decreased | Antifibrotic activity in liver disease models | [1] |
| Prostate-Specific Antigen (PSA) | LNCaP, 22Rv1, LAPC4 | Decreased | Functional readout of AR signaling inhibition | [2] |
| Cyclin D1 | Hepa 1-6, HepG2 | Decreased | G1 cell cycle arrest in liver cancer cells | [1] |
| Strategy | Key Findings & Quantitative Improvements | Relevant Constituents | Citation |
|---|---|---|---|
| Micellar Formulations | 18.9-fold ↑ in Cmax; 11.4-fold ↑ in AUC0–24; Faster Tmax (0.5 h vs. 2.5 h) in human study [1]. | Total Silymarin / Silybin [1] | |
| Cocrystallization | 16-fold ↑ bioavailability in rats vs. raw Silybin; Outperformed a commercial phosphatidylcholine complex [2]. | Silybin [2] | |
| Nanocrystals | Spherical nanocrystals (~23 nm) enhanced solubility and antibacterial activity [3]. "Ease to uptake, hard to intracellular transport" noted [4]. | Total Silymarin [3] | |
| Cyclodextrin Complexation | SBE-β-CD increased water solubility of Isosilybin B by 522-fold compared to its intrinsic solubility [5]. | This compound, other flavonolignans [5] | |
| Amorphous Solid Dispersions (ASD) | A versatile platform for BCS Class II/IV drugs. High-throughput screening (ASD-HIPROS) can fast-track viable formulations [6]. | General for poorly soluble drugs [6] |
The following experimental workflow integrates these strategies into a logical sequence for laboratory testing.
Q1: Why should I consider this compound specifically, rather than a generic silymarin extract? A1: this compound is a strong candidate for targeted drug development due to its distinct and potent bioactivities. Evidence suggests it may have selective anticancer properties, inducing apoptosis and G1 arrest in prostate cancer cells while sparing non-malignant cells—an effect not as pronounced with silybin [7]. Focusing on the isolated isomer allows for more precise and potent therapeutic applications.
Q2: The dissolution of my this compound cocrystal was excellent initially but dropped rapidly. What happened? A2: This is a classic sign of solution-mediated phase transformation. The cocrystal creates a high-energy supersaturated solution, but the dissolved API can rapidly nucleate and precipitate as a less soluble crystalline form. To mitigate this:
Q3: My nanocrystal aggregation is causing instability. How can I improve the formulation? A3: Nanocrystal stability is critical. Consider these approaches:
Q4: Cyclodextrin complexation gave a massive solubility boost, but my permeability didn't improve. Why? A4: This is a known limitation. The this compound molecule must be released from the cyclodextrin cavity at the absorption membrane to be permeable. If the complex is too stable, the API may not be freely available for absorption. To address this:
The table below summarizes the key physicochemical and handling information for Isosilybin B.
| Property | Description |
|---|---|
| CAS Number | 142796-22-3 [1] |
| Molecular Formula | C₂₅H₂₂O₁₀ [1] |
| Molecular Weight | 482.4 g/mol [1] [2] |
| Physical Description | White to off-white powder [1] [2] |
| Recommended Storage | 2°C - 8°C [1] |
| Solubility | Soluble in DMSO, acetone, ethyl acetate, dichloromethane, chloroform. Very low water solubility [1] [2]. |
For consistent experimental results, proper handling and a standardized workflow are crucial. The following diagram and protocols outline the key steps.
This is a critical step to ensure compound integrity and reproducibility.
This protocol is adapted from recent research on this compound's effects on liver cancer cells [3] [4].
Q1: My stock solution of this compound shows precipitation or inconsistent activity. What could be wrong?
Q2: I am not observing the expected biological effect in my prostate cancer cell models. How can I verify the activity?
Q3: How can I improve the delivery and bioavailability of this compound in my experiments?
Isosilybin B is a minor component of the silymarin complex found in milk thistle (Silybum marianum). The table below shows its typical abundance, explaining why it is considered a low-abundance compound [1] [2].
| Flavonolignan | Typical Abundance in Silymarin |
|---|---|
| Silybin (Silybin A & B) | 40% - 60% |
| Silychristin | 15% - 25% |
| Isosilybin A | ~10% |
| Silydianin | 5% - 10% |
| This compound | < 5% |
| 2,3-dehydrosilybin | < 5% |
| Taxifolin (Flavonoid) | < 5% |
This scarcity is the primary reason this compound is harder to source and more expensive than the major component, silybin. For decades, research has focused on silybin because it was the easiest to isolate in pure form, leaving the isolation and application of other flavonolignans underexplored [1] [2].
Here are answers to specific technical questions you might encounter.
Due to its low natural abundance, obtaining this compound requires advanced separation techniques.
Its most promising properties are selective cytotoxicity against cancer cells and potent antifibrotic activity.
The experimental workflow for evaluating anticancer activity is as follows:
Like other silymarin flavonolignans, this compound has poor water solubility and undergoes extensive first-pass metabolism, leading to low bioavailability [7] [8].
I hope this technical support guide provides a solid foundation for your research. The pharmacological promise of this compound certainly justifies the effort required to overcome these technical hurdles.
The table below summarizes the key concentration data for Isosilybin B (IB) from a recent 2025 study, providing a starting point for your experimental designs [1] [2].
| Experimental Context | Cell Lines / Models Used | Recommended Concentration | Key Findings / Purpose |
|---|---|---|---|
| Cell Viability (MTT) Assay | Human HepG2 & Mouse Hepa 1-6 (cancer); Mouse AML12 (non-tumor) | 0–250 µg/mL (dose range) | IB showed greater cytotoxicity in liver cancer cells and lower toxicity in non-tumor cells vs. Silibinin (SB) [1]. |
| Cell Cycle Analysis | Human HepG2 & Mouse Hepa 1-6 (cancer); Mouse AML12 (non-tumor) | 31.3 µg/mL | Induced G1 phase arrest in cancer cells; no impact on non-tumor cell cycle [1] [2]. |
| Anti-fibrotic Gene Expression (qRT-PCR) | Mouse AML12 (non-tumor) + TGF-β1 | 7.8 – 31.3 µg/mL | Reduced mRNA of pro-fibrotic genes (Acta2, Col1a1, Fn1) more effectively than SB [1] [2]. |
| Hepatoprotective Effect (ALT level) | Mouse AML12 (non-tumor) + TGF-β1 | Non-toxic concentration (specific µM not stated) | Effectively reduced ALT levels in culture medium, indicating hepatoprotection [1] [3]. |
Here are the step-by-step methodologies for the key assays cited in the research.
This protocol is used to determine the cytotoxic profile of IB and establish safe working concentrations [1] [2].
This protocol assesses the impact of IB on the cell cycle, specifically its ability to induce G1 arrest in cancer cells [1] [2].
Here are answers to common questions and solutions to potential problems.
Q1: Why is there a discrepancy between the weak antioxidant activity of this compound in a chemical model (DPPH assay) and its strong hepatoprotective effect in a cellular model?
Q2: My HPLC analysis of milk thistle extract shows poor separation of the main flavonolignans. How can I improve the method?
The following diagrams illustrate the core experimental workflow for testing this compound and its proposed mechanism of action based on current findings.
The following table summarizes crucial quantitative data from recent studies to serve as a reference for your assay development and troubleshooting.
| Parameter | Findings & Values | Experimental Context | Citation |
|---|---|---|---|
| General Cytotoxicity | IC₅₀ values eight-fold lower than other silymarin compounds [1] | Liver cancer cells (Hepa 1-6, HepG2) vs. non-tumor hepatocytes (AML12) [1] | |
| Selective Toxicity | More toxic to tumor cells; gentler on healthy hepatocytes than silybin (SB) or silymarin (SM) [2] | Comparison across liver tumor and non-tumor cell lines [1] [2] | |
| Non-Toxic Concentration | 31.3 µg/mL was the highest non-cytotoxic dose for IB, SB, and SM [1] | Used for cell cycle analysis in Hepa 1-6, HepG2, and AML12 cells [1] | |
| Cell Cycle Arrest | Induced G1 phase arrest at 31.3 µg/mL [1] | Observed in Hepa 1-6 and HepG2 cells; no effect on AML12 cell cycle [1] | |
| Antifibrotic Activity | Reduced mRNA of Acta2 (α-SMA) and Col1a1 (collagen I) more effectively than SB or SM [2] | TGF-β1 treated AML12 cells (healthy mouse hepatocytes); dose range 7.8–31.3 µg/mL [1] | |
| Antioxidant Capacity (DPPH assay) | IC₅₀ ≈ 500 µg/mL (weaker than SB and SM) [2] | Simple chemical assay; indicates hepatoprotection is not primarily via direct antioxidant activity [2] |
Here are answers to some frequently asked questions that may arise during your experiments with this compound.
The following workflow, based on the methodologies from the search results, can help you systematically determine the correct dosing.
For your convenience, here are the detailed methodologies for key experiments cited in the troubleshooting guide.
| Question | Key Issue Addressed | Brief Explanation & Reference |
|---|---|---|
| Why do my in vitro results for Isosilybin B not translate well to in vivo models? | Low and variable bioavailability. | Poor aqueous solubility, extensive Phase II metabolism (glucuronidation/sulfation), and active efflux by transporters like MRP2 and BCRP limit systemic exposure [1] [2]. |
| How can I confirm the presence of this compound and its metabolites in my biological samples? | Metabolite identification and quantification. | Use UPLC-ESI-TQD-MS/MS for high-sensitivity analysis. This technique can separate and identify parent compounds and their phase II conjugates based on precise mass and fragmentation patterns [3]. |
| My bioactivity assays for this compound show high variability. How can I improve consistency? | Impact of rapid metabolism on assay results. | Activity may come from metabolites, not the parent compound. Use transporter inhibitors (e.g., MK571 for MRP2) in absorption models or directly test synthesized metabolites to pinpoint the active species [1]. |
| What is the best way to enhance the absorption and bioavailability of this compound? | Formulation and co-administration strategies. | Employ bio-enhancers like piperine or tangeretin, which inhibit the efflux transporters MRP2 and BCRP. Novel formulations to improve solubility are also a key strategy [1]. |
The table below summarizes pharmacokinetic data for the major flavonolignans, including this compound, from a human study. This allows for direct comparison of their exposure levels.
Table: Systemic Exposure of Free Flavonolignans in Human Plasma after a Single 175 mg Dose of Standardized Milk Thistle Extract (Legalon 140) [2]
| Flavonolignan | Relative Systemic Exposure (compared to other flavonolignans) | Key Pharmacokinetic Trait |
|---|---|---|
| Silybin A | Highest exposure | - |
| Silybin B | Second highest exposure | Apparent clearance significantly greater than Silybin A (demonstrating stereoselectivity) [2] |
| This compound | Third highest exposure | Apparent clearance significantly lower than Isosilybin A (demonstrating stereoselectivity) [2] |
| Isosilybin A | Fourth highest exposure | - |
| Silychristin | Fifth highest exposure | - |
| Silydianin | Lowest exposure | - |
This methodology uses Caco-2 cell monolayers to model the intestinal barrier [1].
This protocol is adapted from methods used for complex plant extracts and drug metabolites [4] [3].
The diagram below outlines the core workflow for investigating this compound, from absorption to data analysis.
The table below summarizes core methodologies used in recent studies investigating this compound.
| Experiment Type | Key Cell Lines / Models | Critical Reagent Details | Core Methodology Summary | Key Outcome Measures |
|---|
| Cytotoxicity & Selectivity [1] | • Tumor: Hepa 1-6 (mouse), HepG2 (human) • Non-tumor: AML12 (mouse hepatocyte) | • Dissolved in DMSO to 100 mg/mL stock [1] • Final DMSO ≤ 0.25% [1] | • MTT assay after 24h treatment in medium with 2% FBS [1] | • Dose-dependent cytotoxicity (IC50) • Higher selectivity for cancer cells vs. silibinin [1] | | Cell Cycle Analysis [1] | Hepa 1-6, HepG2, AML12 | • Non-toxic dose (e.g., 31.3 µg/mL) [1] | • Serum starvation (16h) sync → compound treatment (24h) in 10% FBS → Propidium Iodide staining → Flow cytometry [1] | • G1 phase arrest in cancer cells • No effect on non-tumor cell cycle [1] | | Anti-fibrotic Activity [1] | AML12 + TGF-β1 stimulation | • Pre-treatment with IB (7.8-31.3 µg/mL) for 24h before TGF-β1 [1] | • qRT-PCR for Acta2 (α-SMA), Col1a1, Fn1 • Western Blot for Fibronectin protein [1] | • Reduced pro-fibrotic gene expression • Dose-dependent reduction in ALT level [1] | | Molecular Docking [2] | In silico (VEGFA, SRC proteins) | • 3D structures from Protein Data Bank (PDB) [2] | • Network pharmacology target ID → Molecular docking (MOE software) → MD simulations (100 ns, GROMACS) [2] | • Strong binding affinity to VEGFA & SRC • Stable complex in MD simulations [2] |
Here are solutions to frequently encountered problems when working with this compound.
Problem: Inconsistent Cytotoxicity Results
Problem: Low Purity or Misidentification of Compound
Problem: Weak or Variable Anti-fibrotic Effects
To help standardize your experimental setup, here is a generalized workflow for evaluating the anticancer and antifibrotic effects of this compound, based on the cited research.
Q1: Why should I focus on this compound instead of the more abundant silybin? this compound demonstrates superior tumor-selective cytotoxicity and in some models, more potent anti-fibrotic effects compared to silybin, despite being a minor component of silymarin [1] [6] [5]. Its unique stereochemistry may lead to different biological interactions and mechanisms [4] [5].
Q2: What is a known pitfall in interpreting the mechanism of this compound? Do not assume its primary mechanism is conventional antioxidant activity. In vitro DPPH assays show this compound has weaker direct radical scavenging ability than silymarin or silybin, yet it produces strong cytoprotective and anti-fibrotic effects in cells. This indicates its activity likely stems from influencing specific cellular signaling pathways, not just generic antioxidant action [6].
Q3: What are the critical pharmacokinetic challenges for this compound? Like other silymarin flavonolignans, this compound is expected to have low and variable oral bioavailability due to poor aqueous solubility, limited intestinal permeability, and extensive presystemic metabolism [3]. For in vivo studies, consider advanced formulations (e.g., nano-enabled or phospholipid complexes) to improve bioavailability [5].
Here are common challenges and their solutions related to working with this compound.
| Issue | Possible Cause | Proposed Solution |
|---|---|---|
| Low solubility in aqueous buffers [1] [2] | Inherently hydrophobic nature | Use co-solvents: DMSO, ethanol, methanol, or acetone [1] [2]. For in vivo, use micellar or lipid-based formulations [3]. |
| Analytical inaccuracy & co-elution [4] [5] | Interference from similar flavonolignans (e.g., Isosilybin A) in silymarin extracts | Use HPLC with optimized C18 columns and gradient elution (methanol/potassium phosphate buffer). Electrochemical detection improves selectivity [4]. |
| Sample degradation | Instability in solution, especially at high temperatures or over long periods | Prepare stock solutions in anhydrous DMSO. Store at -20°C to -80°C; use quickly. Avoid repeated freeze-thaw cycles [2]. |
| Low extraction yield from plant material | Inefficient release from complex plant matrix | Use Ultrasound-Assisted Extraction (UAE) with methanol on defatted seeds. Improves efficiency and yield [4] [6]. |
This method is effective for extracting this compound from milk thistle seeds prior to analysis [4].
This advanced chromatographic method provides high sensitivity and selectivity for distinguishing this compound from its isomers and other flavonolignans [4].
Proper preparation of stock solutions is critical for the reliability of cell-based studies [2].
This compound has demonstrated promising and selective biological activities in pre-clinical studies.
Research indicates that this compound induces cell cycle arrest and apoptosis specifically in cancer cells. A key mechanism identified in human prostate carcinoma cells (LNCaP, 22Rv1) is the degradation of the Androgen Receptor (AR), a critical growth driver in prostate cancer [1].
The following diagram illustrates this specific molecular pathway:
Additionally, this compound modulates other key cell cycle regulators to exert its effects [1]:
A 2025 study highlights the advantages of this compound over the more common silibinin [7]:
The table below summarizes the key experimental findings from cell-based studies comparing the two compounds.
| Aspect | Isosilybin A | Isosilybin B | Experimental Context |
|---|---|---|---|
| Growth Inhibition & Cytotoxicity | Induces growth inhibition and cell death [1]. | Induces growth inhibition and cell death; demonstrates greater cytotoxicity in liver cancer cells at 8-fold lower concentrations than other silymarin compounds [2]. | Human prostate cancer cells (LNCaP, 22Rv1) [1]; Human & mouse liver cancer cells (HepG2, Hepa 1-6) and non-tumor hepatocytes (AML12) [2]. |
| Cell Cycle Arrest | Induces strong G1 arrest [1]. | Induces strong G1 arrest; shows tumor-selective G1 arrest in liver cancer cells while sparing non-tumor cells [2]. | Human prostate cancer cells (LNCaP, 22Rv1) [1]; Liver cancer vs. normal liver cells [2]. |
| Apoptosis Induction | Induces apoptosis; increases cleavage of PARP, Caspase-9, Caspase-3; decreases Survivin levels [1]. | Induces apoptosis; increases cleavage of PARP, Caspase-9, Caspase-3; decreases Survivin levels [1]. | Human prostate cancer cells (LNCaP, 22Rv1) [1]. |
| Effect on Non-Tumor Cells | Transformation-selective effect; much lesser antiproliferative effect on non-neoplastic prostate epithelial cells (PWR-1E) [1]. | Transformation-selective effect; much lesser antiproliferative effect on non-neoplastic prostate cells [1]. Less toxic to non-tumor hepatocytes than Silibinin [2]. | Non-neoplastic human prostate epithelial cells (PWR-1E) [1]; Mouse normal liver hepatocytes (AML12) [2]. |
| Antifibrotic Activity | Information not available in search results. | Reduces expression of pro-fibrotic genes (e.g., Acta2, Col1a1) and ALT levels in a TGF-β1 model of liver fibrosis, more effectively than Silibinin [2]. | Non-tumor liver cells (AML12) stimulated with TGF-β1 [2]. |
The key findings in the table above are supported by the following standard experimental protocols:
The experimental data shows that both Isosilybin A and B induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. The diagram below visualizes this common signaling cascade.
This pathway is based on experimental evidence showing that treatment with Isosilybin A or B leads to a decrease in survivin levels and an increase in the cleavage of caspase-9, caspase-3, and PARP, which are hallmarks of apoptosis execution [1].
| Activity / Property | Isosilybin B (IB) | Silibinin (SB) / Silymarin (SM) | Experimental Model & Key Findings |
|---|
| Cytotoxicity (Liver Cancer Cells) | More potent [1] [2] | Less potent | Models: Mouse (Hepa 1-6) & human (HepG2) liver cancer cells [1]. Finding: IB exhibited greater cytotoxicity at lower concentrations [1]. | | Toxicity (Non-tumor Hepatocytes) | Less toxic [1] [2] | More toxic | Model: Mouse normal liver hepatocytes (AML12) [1]. Finding: IB was less toxic to healthy cells, showing a favorable selective toxicity against cancer cells [1]. | | Cell Cycle Arrest | Induced G1 arrest in tumor cells; No effect on non-tumor cells [1] | Did not show same tumor-selective effect [2] | Model: Hepa 1-6, HepG2, and AML12 cells. Finding: At a non-toxic concentration (31.3 µg/mL), IB selectively arrested cancer cells [1]. | | Antifibrotic Effect (Gene Expression) | More effective at reducing pro-fibrotic genes [1] | Less effective | Model: TGF-β1-induced fibrosis in AML12 cells [1]. Finding: IB more effectively reduced mRNA levels of Acta2 (α-SMA) and Col1a1 (Collagen I) [1]. | | Antifibrotic Effect (ALT Level) | More effective at reducing ALT [1] [2] | Less effective | Model: TGF-β1-induced injury in AML12 cells [1]. Finding: IB produced the largest drop in extracellular ALT, a marker of hepatocyte injury [1] [2]. | | Chemical Antioxidant Activity | Weaker (IC₅₀ ≈ 500 µg/mL) [2] | Stronger (SM > SB > IB) [2] | Method: DPPH radical scavenging assay [2]. Finding: IB's hepatoprotection appears less related to direct antioxidant activity and more to cellular mechanisms [2]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
This protocol was used to determine the cytotoxic effects of the compounds and establish non-toxic concentrations for subsequent experiments [1].
This method was used to analyze the distribution of cells in different cell cycle phases after treatment [1].
This protocol was used to quantify the mRNA expression of key pro-fibrotic genes in an in vitro model of liver fibrosis [1].
The superior profile of this compound is likely due to its distinct mechanisms of action, which may differ from the well-known pathways of silibinin.
The experimental workflow below outlines the key steps used to evaluate and compare the therapeutic potential of these compounds.
Current evidence positions This compound as a promising novel therapeutic candidate that may outperform the traditional silymarin complex and its major constituent, silibinin, in specific areas [1] [3] [2]. Its key advantages include:
However, it is crucial to note that these compelling findings are primarily based on in vitro studies. The critical next steps involve validation in animal models and clinical trials to confirm its efficacy, safety, and pharmacokinetic profile in vivo [2]. For researchers, focusing on the isolation, synthesis, and targeted delivery of this compound could be a valuable direction for developing next-generation flavonolignan-based therapeutics [3] [2].
The following table summarizes key quantitative findings from a 2025 study that directly compared Isosilybin B with Silibinin (SB) and the whole Silymarin (SM) extract [1] [2] [3].
| Assessment | Cell Lines Used | Key Finding: this compound vs. Silibinin/Silymarin |
|---|
| Cytotoxicity (MTT Assay) | Tumor: Human HepG2, Mouse Hepa 1-6 Normal: Mouse AML12 | More toxic to liver cancer cells; less toxic to non-tumor hepatocytes [1] [3]. | | Cell Cycle Analysis (Flow Cytometry) | Tumor: Human HepG2, Mouse Hepa 1-6 Normal: Mouse AML12 | Induced G1 phase arrest in cancer cells; no impact on cell cycle of normal cells at the same concentration (31.3 µg/mL) [1]. | | Anti-fibrotic Effect (qRT-PCR) | Normal AML12 cells treated with TGF-β1 | More effectively reduced mRNA expression of pro-fibrotic genes (Acta2, Col1a1) [1] [2]. | | Hepatoprotection (ALT Level) | Normal AML12 cells | More effectively reduced ALT level in culture medium, indicating stronger protection against cell injury [1]. |
This research highlights that this compound's selective cytotoxicity is not solely based on killing cells but involves a targeted disruption of the cell division cycle in malignant cells [1].
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
The MTT assay is a colorimetric method that measures the activity of mitochondrial enzymes in living cells [4].
This protocol uses flow cytometry to determine the distribution of cells in different cell cycle phases based on their DNA content [1] [2].
The selective cytotoxicity of this compound is likely due to its ability to specifically modulate key cellular pathways in cancer cells. The following diagram integrates findings from liver and prostate cancer studies to illustrate this proposed mechanism [1] [5].
The diagram shows that this compound primarily acts through two coordinated mechanisms:
This multi-target mechanism exploits the inherent biological vulnerabilities of cancer cells, such as their reliance on rapid cell division and often impaired cell death pathways, which explains the observed selectivity over healthy cells [1] [5].
| Experimental Model | Concentration Range | Key Effects on AR Signaling | Impact on Cell Growth |
|---|---|---|---|
| LNCaP cells (mutated AR) | 10–90 µM | Decreased AR and PSA levels [1] [2] | Inhibited R1881-induced cell growth; caused G1 arrest [1] [2] |
| 22Rv1 cells (mutated AR) | 10–90 µM | Decreased AR and PSA levels [1] [2] | Inhibited R1881-induced cell growth; caused G1 arrest [1] [2] |
| LAPC4 cells (wild-type AR) | 10–90 µM | Decreased AR and PSA levels [1] [2] | Inhibited R1881-induced cell growth; caused G1 arrest [1] [2] |
| PWR-1E cells (non-neoplastic) | 10–90 µM | No decrease in AR or PSA levels [1] [2] | Not reported |
Researchers used the following key experimental approaches to validate the mechanism:
The diagram below illustrates the sequential mechanism by which this compound promotes AR degradation.
The provided experimental data validates the mechanism through multiple lines of evidence:
This compound represents a naturally derived compound with a well-validated mechanism for targeting AR protein stability. This distinguishes it from other AR-targeting agents and may help overcome certain resistance mechanisms in prostate cancer.
| Research Aspect | Experimental Findings |
|---|---|
| AR & PSA Reduction | Decreased AR and Prostate-Specific Antigen (PSA) protein levels in LNCaP, 22Rv1, and LAPC4 prostate cancer cells. Effect was not observed in non-neoplastic PWR-1E cells [1] [2]. |
| Cellular Phenotypes | Inhibited androgen-induced AR nuclear localization, PSA expression, and cell growth. Induced cell cycle arrest in the G1 phase [1] [2]. |
| Key Pathway Activation | Induced phosphorylation of Akt (at Ser-473 and Thr-308) and Mdm2 (at Ser-166) [1] [2]. |
| Mechanistic Confirmation | PI3K inhibitor (LY294002) restored AR levels. Overexpression of kinase-dead Akt reversed Isosilybin B-mediated AR degradation [1] [2]. |
| Final Degradation Step | Promoted the formation of a complex between Akt, Mdm2, and AR, leading to phosphorylation-dependent ubiquitination of AR and its degradation by the proteasome [1] [2]. |
| Experimental Parameter | Details |
|---|---|
| Source of Compound | Isolated from milk thistle (Silybum marianum) [3] [4] [5]. |
| Cell Lines Used | Human prostate carcinoma: LNCaP (mutated AR), 22Rv1 (mutated AR), LAPC4 (wild-type AR). Control: non-neoplastic human prostate epithelial PWR-1E cells [1] [2]. |
| Treatment Concentrations | 10 to 90 μM [1] [2]. |
| Key Reagents & Methods | - PI3K Inhibition: Pre-treatment with LY294002 [1] [2].
The following diagram illustrates the mechanism by which this compound leads to the degradation of the Androgen Receptor, as confirmed by the cited experimental evidence.
| Compound / Extract | Cytotoxic Effect (Liver Cancer Cells) | Effect on Non-Tumor Hepatocytes | Induced Cell Cycle Arrest | Key Comparative Findings |
|---|---|---|---|---|
| Isosilybin B (IB) | Greater cytotoxicity [1] | Less toxic [1] | G1 phase arrest in tumor cells; no effect on non-tumor cells at same concentration [1] | 8-fold lower cytotoxic concentration vs. other silymarin compounds; selective tumor cell cycle arrest [1] |
| Silibinin (SB) | Less cytotoxic than IB [1] | More toxic than IB [1] | Did not show same tumor-selective effect under tested conditions [1] | Lacks the selective anti-cancer profile of IB [1] |
| Silymarin (SM) | Less cytotoxic than IB [1] | More toxic than IB [1] | Did not show same tumor-selective effect under tested conditions [1] | The complex mixture is less potent and selective than isolated IB [1] |
| Parameter | This compound (IB) | Silibinin (SB) | Silymarin (SM) |
|---|---|---|---|
| Reduction of Pro-fibrotic Genes (mRNA) | More effective reduction of Acta2 & Col1a1 [1] | Less effective than IB [1] | Less effective than IB [1] |
| Reduction of ALT (Marker of Liver Injury) | Largest drop at non-toxic concentration [1] | Less effective than IB [1] | Less effective than IB [1] |
| Chemical Antioxidant Capacity (DPPH test) | Weakest (IC₅₀ ≈ 500 μg/mL) [1] | Stronger than IB [1] | Strongest [1] |
For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.
This compound induces cell cycle arrest at the G1 phase, a mechanism that intersects with the well-established pathway targeted by pharmaceutical CDK4/6 inhibitors. The following diagram illustrates this key pathway that this compound is likely influencing.
The research indicates that this compound's potent and selective activity is not merely due to general antioxidant effects. Its strong hepatoprotective and antifibrotic actions, despite low antioxidant capacity in chemical tests, suggest its effects are mediated through specific interactions with cellular signaling pathways, potentially leading to the inhibition of CDK4/6 activity or upstream regulators [1].
Note that much of the compelling data for this compound comes from a single, recent study. While these in vitro results are highly promising, they necessitate further validation through in vivo animal studies and clinical trials to fully establish its therapeutic potential and pharmacokinetic profile [1] [2].
| Compound | Relative Abundance in Silymarin | Key Antioxidant Findings | Notable Biological Activities Beyond Antioxidant |
|---|
| Isosilybin B | < 5% [1] [2] [3] | - Weakest radical scavenger in DPPH test (IC₅₀ ≈ 500 μg/mL) [4].
For researchers looking to replicate or understand the context of the data, here are the methodologies from the cited studies.
DPPH Radical Scavenging Assay (for Table 1 data) [4] [2]
Cell-Based Viability and Hepatoprotection Assay (for this compound's non-antioxidant hepatoprotection) [2] [3]
Cell Cycle Analysis (for this compound's anticancer mechanism) [2] [3]
The following diagram illustrates the key experimental workflows used to evaluate the bioactivities of this compound, connecting the methodologies to the observed outcomes.
This compound's Profile is Mechanism-Rich, Not Antioxidant-Strong: The data clearly shows that this compound's value lies not in direct, potent antioxidant scavenging but in its selective bioactivity against cancer cells and antifibrotic effects. Its hepatoprotection is likely mediated through influencing specific cellular pathways (e.g., inducing cell cycle arrest, inhibiting profibrotic signals) rather than generic antioxidant activity [4] [2] [3].
The "Minor Constituent, Major Effect" Paradigm: The case of this compound challenges the conventional focus on the most abundant compound in a plant extract. It demonstrates that stereochemistry (3D structure) profoundly impacts biological function, and minor components can possess unique and potentially superior therapeutic profiles [1] [4].
Taxifolin is the Primary Antioxidant Driver in Silymarin: If your primary goal is to harness the strongest direct antioxidant power from the silymarin complex, the evidence points to taxifolin as the key component, despite its low abundance [1].
The following tables synthesize key quantitative findings from recent in vitro studies comparing Isosilybin B with Silibinin (SB) and the whole Silymarin (SM) complex.
Table 1: Cytotoxic and Anti-fibrotic Effects in Liver Cell Models
| Compound | Cytotoxicity on Liver Cancer Cells | Toxicity on Non-tumor Hepatocytes | Key Anti-fibrotic Effects (in TGF-β1 model) |
|---|---|---|---|
| This compound (IB) | High cytotoxicity [1] | Low toxicity [1] | Strong reduction of Acta2 and Col1a1 mRNA; significant reduction of extracellular ALT [1] |
| Silibinin (SB) | Lower than IB [1] | Higher than IB [1] | Less effective than IB in reducing pro-fibrotic gene expression and ALT [1] |
| Silymarin (SM) | Lower than IB [1] | Not specified | Less effective than IB in reducing pro-fibrotic gene expression [1] |
Table 2: Tumor-Selective Mechanism and Broader Activity
| Compound | Tumor-Selective G1 Cell Cycle Arrest | Antioxidant Capacity (in vitro DPPH assay) |
|---|---|---|
| This compound (IB) | Yes (in Hepa1-6 & HepG2 cells; not in AML12) [1] | Weakest (IC₅₀ ≈ 500 μg/mL) [2] |
| Silibinin (SB) | No observed under same conditions [1] | Intermediate [2] |
| Silymarin (SM) | No observed under same conditions [1] | Strongest [2] |
The compelling data summarized above were generated using the following standardized laboratory methodologies [1]:
The anti-fibrotic action of this compound primarily involves the suppression of key pro-fibrotic signaling pathways. The following diagram illustrates this mechanism based on the experimental context.
Diagram 1: Proposed anti-fibrotic mechanism of this compound. Experimental data shows that IB treatment suppresses the mRNA expression of key pro-fibrotic genes (Acta2, Col1a1, Fn1) induced by TGF-β1, thereby interfering with the development of liver fibrosis [1].
The summarized data and protocols provide a robust foundation for your comparative guide. The next critical research steps, as indicated by the studies, involve validating these promising in vitro results in animal models and further elucidating the precise molecular targets of this compound [1] [2].
The table below compares the primary molecular mechanisms of this compound with standard classes of prostate cancer drugs.
| Therapeutic Agent | Class | Primary Molecular Targets & Mechanisms | Key Evidence |
|---|---|---|---|
| This compound | Natural Flavonolignan | Induces AR degradation via PI3K-Akt-Mdm2-mediated ubiquitin-proteasome pathway; causes G1 cell cycle arrest; promotes apoptosis [1] [2] [3]. | Preclinical (cell lines, animal models) [1] [3] [4]. |
| Enzalutamide, Apalutamide, Darolutamide | Second-Generation AR Antagonists | Competitively inhibits androgen binding to AR, impedes AR nuclear translocation, and disrupts AR-DNA binding [5]. | Clinical (FDA-approved, multiple Phase III trials) [5]. |
| Abiraterone Acetate | Androgen Biosynthesis Inhibitor | Irreversibly inhibits CYP17A1, a key enzyme in testosterone synthesis, reducing systemic and intratumoral androgen levels [5]. | Clinical (FDA-approved, multiple Phase III trials) [5]. |
| 5α-Reductase Inhibitors (e.g., Finasteride) | 5α-Reductase Inhibitor | Inhibits the conversion of testosterone to the more potent DHT [5]. | Clinical (FDA-approved for benign prostatic hyperplasia, used for cancer risk reduction) [5]. |
The table below summarizes quantitative data on this compound's efficacy from key preclinical studies.
| Cell Line / Model | Experimental Protocol | Key Findings & Quantitative Results |
|---|
| LNCaP, 22Rv1, LAPC4 Cells [1] [3] | • Treated with 10–90 µM this compound. • Assessed AR/PSA protein levels, cell cycle, apoptosis. | • Dose-dependent decrease in AR and PSA protein levels [1]. • Strong G1 arrest: Increased p53, p21, p27; decreased cyclins (D1, D3, E, A) and CDKs (2, 4) [3]. • Induced apoptosis: Increased cleavage of PARP, caspase-9, caspase-3; decreased survivin [3]. | | LNCaP, DU145, PC3 Cells [4] | • Growth inhibition assays with various milk thistle compounds. | • This compound most potent: ~69% growth inhibition in DU145 cells, outperforming other compounds [4]. • Effectively suppressed secretion of PSA in LNCaP cells [4]. | | In Vivo Model | • The TRAMP mouse model was used to evaluate a related compound (curcumin), but direct in vivo data for this compound in prostate cancer is limited in the provided results [5]. | • Transformation-selective: Antiproliferative effects were of "much lesser magnitude" in non-neoplastic prostate epithelial cells (PWR-1E), suggesting a selective toxicity toward cancer cells [3]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
Cell Culture and Treatment [3] [1]:
Cell Viability and Growth Inhibition Assay [4]:
Western Blot Analysis [1]:
Cell Cycle Analysis [3]:
AR Ubiquitination and Degradation Assay [1] [2]:
The diagram below illustrates the mechanism of this compound-induced Androgen Receptor degradation.
The following tables summarize key quantitative findings from the study, which compared Isosilybin B (IB) with silibinin (SB) and silymarin (SM).
Table 1: Cytotoxicity and Cell Cycle Effects [1] [2]
| Compound | Cytotoxicity to Liver Cancer Cells | Cytotoxicity to Non-Tumor Hepatocytes (AML12) | Tumor-Selective G1 Cell Cycle Arrest |
|---|---|---|---|
| This compound (IB) | Greater cytotoxicity | Less toxic | Induced in Hepa1-6 and HepG2 cells |
| Silibinin (SB) | Less cytotoxic than IB | More toxic than IB | Not observed under the same conditions |
| Silymarin (SM) | Less cytotoxic than IB | More toxic than IB | Not observed under the same conditions |
Table 2: Anti-fibrotic and Hepatoprotective Effects [1] [2] [3]
| Compound | Reduction in Pro-fibrotic Gene mRNA (Acta2, Col1a1) | Reduction in Extracellular ALT Level | Antioxidant Capacity (DPPH assay) |
|---|---|---|---|
| This compound (IB) | More effective reduction | More effective reduction | Weakest (IC₅₀ ≈ 500 μg/mL) |
| Silibinin (SB) | Less effective than IB | Less effective than IB | Stronger than IB |
| Silymarin (SM) | Less effective than IB | Less effective than IB | Strongest |
The validation data was generated using the following established in vitro methodologies [1]:
The diagrams below illustrate the proposed therapeutic potential and experimental workflow for this compound.
The data suggests that this compound's strong hepatoprotective and anti-fibrotic effects are likely tied to specific cellular mechanisms rather than general antioxidant activity. This, combined with its tumor-selective cytotoxicity, makes it a compelling candidate for further investigation [1] [2]. The immediate next steps for the research community would involve validating these promising in vitro results in animal models and further elucidating the precise molecular pathways through which this compound induces tumor-specific cell cycle arrest.